(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol
Description
Properties
IUPAC Name |
[4-(2-methylpyrazol-3-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13-11(6-7-12-13)10-4-2-9(8-14)3-5-10/h2-7,14H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOIYABGDSYZPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50707173 | |
| Record name | [4-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179055-18-6 | |
| Record name | [4-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis and characterization of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide outlines a robust and well-established synthetic route involving a Suzuki-Miyaura coupling followed by a selective reduction. Detailed experimental protocols for each step are provided, along with proposed methods for the comprehensive characterization of the final product and its intermediate. All quantitative data, including reagent quantities and expected spectroscopic characteristics, are summarized in structured tables for clarity. Additionally, a logical workflow of the synthesis is presented using a Graphviz diagram. This guide serves as a valuable resource for researchers aiming to synthesize and study this compound and its analogs.
Introduction
Pyrazole-containing compounds are a significant class of heterocyclic molecules that are widely recognized for their diverse pharmacological activities. The pyrazole moiety serves as a key structural motif in numerous approved drugs and clinical candidates, exhibiting properties such as anti-inflammatory, analgesic, anticancer, and antimicrobial activities. The substitution pattern on the pyrazole ring and its appended phenyl group can significantly influence the biological profile of the molecule. This compound represents a versatile building block for the synthesis of more complex molecules, where the hydroxymethyl group can be further functionalized. This guide details a reliable two-step synthetic pathway to access this compound, starting from commercially available precursors.
Synthetic Pathway Overview
The proposed synthesis of this compound is a two-step process:
-
Step 1: Suzuki-Miyaura Coupling: The synthesis of the key intermediate, 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde, is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-bromobenzaldehyde and 1-methyl-1H-pyrazole-5-boronic acid or its pinacol ester.
-
Step 2: Reduction of the Aldehyde: The subsequent reduction of the aldehyde functional group in 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde using a mild and selective reducing agent, such as sodium borohydride, yields the target primary alcohol, this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions requiring anhydrous conditions should be performed under an inert atmosphere (e.g., nitrogen or argon).
Step 1: Synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde
This procedure is based on a general Suzuki-Miyaura coupling protocol.
Reaction Scheme:
Procedure:
-
To a round-bottom flask, add 4-bromobenzaldehyde (1.0 eq), 1-methyl-1H-pyrazole-5-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
To this suspension, add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred vigorously for 12-24 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |
| 4-Bromobenzaldehyde | 185.02 | 1 | 1.0 |
| 1-Methyl-1H-pyrazole-5-boronic acid | 125.92 | 1.2 | 1.2 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2 | 2.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.05 |
Table 1: Reagents for the synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde.
Step 2: Synthesis of this compound
This procedure details the reduction of the aldehyde to a primary alcohol using sodium borohydride.[1][2][3][4]
Reaction Scheme:
Procedure:
-
Dissolve 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary to give this compound.
| Reagent | Molar Mass ( g/mol ) | Moles | Equivalents |
| 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde | 186.21 | 1 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 | 1.5 |
Table 2: Reagents for the synthesis of this compound.
Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity. The following are the expected characterization data.
4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde (Intermediate)
| Property | Expected Value |
| Physical State | Off-white to yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃) | δ 10.0 (s, 1H, CHO), 7.9-7.5 (m, 5H, Ar-H and pyrazole-H), 6.4 (d, 1H, pyrazole-H), 3.8 (s, 3H, N-CH₃) ppm |
| ¹³C NMR (CDCl₃) | δ 192 (CHO), 145, 140, 136, 130, 129, 128, 107 (Ar-C and pyrazole-C), 37 (N-CH₃) ppm |
| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₁₁H₁₀N₂O: 187.08; found: to be determined. |
| IR (KBr) | ν ~1690 cm⁻¹ (C=O stretching of aldehyde), ~2820 and 2720 cm⁻¹ (C-H stretching of aldehyde), ~1600 cm⁻¹ (C=C aromatic stretching) |
Table 3: Proposed characterization data for the intermediate aldehyde.
This compound (Final Product)
| Property | Expected Value |
| Physical State | White solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃) | δ 7.5-7.3 (m, 5H, Ar-H and pyrazole-H), 6.3 (d, 1H, pyrazole-H), 4.7 (s, 2H, CH₂OH), 3.8 (s, 3H, N-CH₃), 2.0 (br s, 1H, OH) ppm |
| ¹³C NMR (CDCl₃) | δ 143, 141, 140, 129, 128, 127, 106 (Ar-C and pyrazole-C), 65 (CH₂OH), 37 (N-CH₃) ppm |
| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₁₁H₁₂N₂O: 189.10; found: to be determined. |
| IR (KBr) | ν ~3300 cm⁻¹ (broad, O-H stretching), ~1600 cm⁻¹ (C=C aromatic stretching), ~1050 cm⁻¹ (C-O stretching) |
Table 4: Proposed characterization data for the final product.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. It should be handled with care, away from sources of ignition.
-
All reactions should be performed in a fume hood.
Conclusion
This technical guide provides a detailed, albeit proposed, pathway for the synthesis of this compound. The two-step approach, involving a Suzuki-Miyaura coupling and a subsequent reduction, utilizes well-established and reliable chemical transformations. The provided experimental protocols and characterization guidelines offer a solid foundation for researchers to successfully synthesize and verify this valuable chemical entity for applications in drug discovery and materials science.
References
An In-depth Technical Guide to the Synthesis of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core synthetic pathways for pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Pyrazoles are a key structural motif in numerous pharmaceuticals due to their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] This document details the most prominent synthetic methodologies, complete with experimental protocols and quantitative data to facilitate their application in a research and development setting.
Core Synthesis Pathways
The synthesis of the pyrazole ring is primarily achieved through the condensation of a binucleophilic hydrazine derivative with a 1,3-dielectrophilic species.[4][5] The classical and most widely employed methods are the Knorr and Paal-Knorr syntheses, which utilize 1,3-dicarbonyl compounds as the key building blocks.[6][7] Modern advancements have introduced a variety of other effective methods, including multicomponent reactions and cycloadditions.[8][9]
Knorr Pyrazole Synthesis
The Knorr synthesis, first reported in 1883, is a cornerstone for pyrazole synthesis, involving the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[5][10] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[10][11] A critical aspect of this synthesis, particularly with unsymmetrical 1,3-dicarbonyls, is regioselectivity, which can be influenced by the steric and electronic properties of the substituents and the reaction conditions.[10][11]
A variation of this reaction utilizes a β-ketoester, leading to the formation of a pyrazolone, a class of compounds with significant pharmaceutical applications, such as the analgesic antipyrine.[12][13]
General Reaction Scheme:
Caption: General mechanism of the Knorr pyrazole synthesis.
Paal-Knorr Pyrrole Synthesis (Adapted for Pyrazoles)
While the Paal-Knorr synthesis is classically known for the formation of furans and pyrroles from 1,4-dicarbonyls, a related condensation mechanism is fundamental to pyrazole synthesis using 1,3-dicarbonyls and hydrazines.[14][15] The mechanism involves the attack of the amine (hydrazine) on the protonated carbonyl to form a hemiaminal, followed by an attack of the second nitrogen on the other carbonyl group, leading to a diimine that dehydrates to the stable pyrazole.[12][14]
Logical Relationship of Paal-Knorr and Knorr Syntheses for Pyrazoles:
Caption: Relationship between Knorr and Paal-Knorr type syntheses for pyrazoles.
Synthesis from α,β-Unsaturated Carbonyls
α,β-Unsaturated aldehydes and ketones can also serve as the three-carbon component for pyrazole synthesis when reacted with hydrazines.[16] This method provides access to a different substitution pattern on the pyrazole ring compared to the 1,3-dicarbonyl routes.
Multicomponent Reactions
Modern synthetic strategies increasingly favor multicomponent reactions (MCRs) due to their efficiency and atom economy.[8] Several one-pot, three-component syntheses of substituted pyrazoles have been developed, for instance, by reacting a β-diketone, an aldehyde, and a hydrazine in a single step.[8][17] These methods often utilize catalysts to facilitate the tandem reactions.[17]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of 1,3,5-Substituted Pyrazoles via Knorr Synthesis [5]
-
Materials:
-
Substituted 1,3-diketone (e.g., acetylacetone derivatives) (1.0 eq)
-
Substituted hydrazine (e.g., phenylhydrazine) (1.0 eq)
-
Ethanol or Glacial Acetic Acid
-
-
Procedure:
-
Dissolve the 1,3-diketone in ethanol in a round-bottom flask.
-
Add the substituted hydrazine to the solution. If using a hydrazine salt, an equivalent of base may be required.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester [13]
-
Materials:
-
β-Ketoester (e.g., ethyl acetoacetate, ethyl benzoylacetate) (1.0 eq)
-
Hydrazine hydrate or phenylhydrazine (2.0 eq)
-
1-Propanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
In a suitable vial, combine the β-ketoester and the hydrazine.
-
Add 1-propanol as a solvent, followed by a few drops of glacial acetic acid.
-
Heat the reaction mixture with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction by TLC to confirm the consumption of the starting ketoester.
-
Once the reaction is complete, add water to the hot solution to induce precipitation of the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
-
Quantitative Data
The following tables summarize reaction conditions and yields for various pyrazole syntheses, providing a comparative overview of their efficiency.
Table 1: Synthesis of 1,3,5-Substituted Pyrazoles
| R¹ in Diketone | R² in Hydrazine | Catalyst/Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| CH₃ | C₆H₅ | Acetic Acid/Ethanol | 1 | Reflux | >90 | [5] |
| CF₃ | C₆H₅ | N,N-dimethylacetamide | - | RT | 59-98 | [4] |
| CH₃ | H | Ethylene Glycol | - | RT | 70-95 | [4] |
| CH₃ | C₆H₅ | nano-ZnO | 0.5 | 80 | 95 | [5] |
Table 2: Modern Synthetic Approaches
| Method | Reactants | Catalyst/Conditions | Yield (%) | Reference |
| Three-Component | Cyclic β-diketone, arylglyoxal, arylhydrazone | p-TsOH, DMF, 70°C | High | [17] |
| Iodine-Catalyzed | Aldehyde hydrazones, electron-deficient olefins | I₂, TBHP, DMF, 80°C | 35 | [18] |
| Copper-Catalyzed | β,γ-unsaturated hydrazones | Cu(I) salt, O₂ | - | [18] |
| Silver-Catalyzed | Trifluoromethylated ynones, aryl/alkyl hydrazines | AgOTf, RT | up to 99 | [4] |
Pyrazole Derivatives in Drug Development
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[2][19] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacological properties.[2] Pyrazole derivatives have demonstrated a wide range of biological activities, including:
-
Anti-inflammatory: Celecoxib is a well-known COX-2 inhibitor.[20]
-
Anticancer: Several pyrazole derivatives are being investigated as kinase inhibitors.[20]
-
Antimicrobial and Antifungal: The pyrazole nucleus is found in compounds with potent activity against various pathogens.[21]
The synthesis of diverse libraries of pyrazole derivatives remains a critical activity in the search for new therapeutic agents. The methodologies outlined in this guide provide a robust foundation for researchers and professionals in drug discovery to generate novel molecular entities for biological screening.
Experimental Workflow for Pyrazole Synthesis and Screening:
Caption: A typical workflow for the synthesis and evaluation of pyrazole derivatives in drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 17. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemrevlett.com [chemrevlett.com]
Physical and chemical properties of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of the pyrazole-containing compound, (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol.
Core Compound Information
This compound is a heterocyclic compound featuring a pyrazole ring linked to a phenylmethanol group. The presence of the pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules.
IUPAC Name: this compound CAS Number: 179055-18-6 Molecular Formula: C₁₁H₁₂N₂O Molecular Weight: 188.23 g/mol
Physical and Chemical Properties
| Property | Value | Source |
| Melting Point (°C) | ~ 99 | Predicted[1] |
| Boiling Point (°C) | ~ 363.6 ± 30.0 | Predicted[1] |
| Solubility | Soluble in methanol, ethanol, and DMSO. Limited solubility in water. | Inferred from related structures |
| pKa | ~ 14.12 ± 0.10 (hydroxyl proton) | Predicted[1] |
| logP | ~ 1.5 - 2.5 | Predicted |
Synthesis and Characterization
The synthesis of this compound can be approached through established methods for the formation of substituted pyrazoles and subsequent functional group manipulations. A plausible synthetic route is outlined below.
General Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 5-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole
A mixture of 1-(4-(bromomethyl)phenyl)ethan-1-one and N,N-dimethylformamide dimethyl acetal is heated, typically under reflux, to form the intermediate enaminone, 1-(4-(bromomethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one. Following the removal of the solvent, the crude enaminone is dissolved in a suitable solvent such as ethanol or acetic acid. Methylhydrazine is then added, and the mixture is heated to induce cyclization, affording the pyrazole ring. The product, 5-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole, can be purified by crystallization or column chromatography.
Step 2: Synthesis of this compound
The benzylic bromide from the previous step is then converted to the corresponding alcohol. This can be achieved via a nucleophilic substitution reaction with a hydroxide source, such as sodium hydroxide or potassium hydroxide, in an aqueous solvent mixture, followed by careful neutralization. Alternatively, a milder hydrolysis can be performed using reagents like silver nitrate in aqueous acetone. The final product, this compound, is then isolated and purified, typically by column chromatography on silica gel.
Characterization
The structure and purity of this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic signals for the methyl group on the pyrazole ring, the methylene protons of the alcohol, and the aromatic protons on both the pyrazole and phenyl rings.
-
¹³C NMR will provide signals for all unique carbon atoms in the molecule, confirming the carbon skeleton.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would be used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol functional group.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not extensively documented, the pyrazole scaffold is a well-established pharmacophore in numerous approved drugs with a wide range of therapeutic applications.[2][3] Pyrazole derivatives have been reported to exhibit anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[2][3]
Based on the activities of other pyrazole-containing molecules, this compound could potentially modulate various signaling pathways implicated in disease. Two such pathways are the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation.[4] Dysregulation of this pathway is associated with various cancers and inflammatory diseases.[4] Several pyrazole-containing compounds have been developed as inhibitors of JAK kinases.[4]
Caption: Potential inhibition of the JAK/STAT pathway.
MAP Kinase Signaling Pathway
The MAPK pathway is another crucial signaling cascade that regulates a wide variety of cellular processes, including proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Pyrazole-based compounds have been investigated as inhibitors of key kinases within this pathway, such as p38 MAP kinase.[3]
Caption: Potential inhibition of the MAPK/ERK pathway.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is limited, its structural features suggest potential for biological activity, particularly in the context of kinase inhibition. Further investigation into its synthesis, characterization, and pharmacological profiling is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the utility of this and related pyrazole-containing compounds.
References
- 1. 179055-20-0 CAS MSDS ([4-(1-Methyl-1H-pyrazol-3-yl)phenyl]methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Experimental Data for (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol Currently Unavailable in Publicly Accessible Databases
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of publicly available spectroscopic and experimental data for the compound (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol. Despite targeted searches for its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, as well as detailed synthesis protocols, no complete dataset could be retrieved.
This technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough resource on the spectroscopic properties and experimental procedures related to this compound. However, the absence of this critical information in accessible scientific journals and databases precludes the creation of the detailed data tables and experimental workflows as originally planned.
While commercial vendors may list this compound or its isomers for sale, they typically do not provide the in-depth analytical data required for research and development purposes. The scientific literature that was accessed contained spectral information for a variety of other pyrazole derivatives, but none that precisely matched the requested molecule.
Therefore, at this time, a detailed technical guide including quantitative spectroscopic data, experimental protocols, and corresponding visualizations for this compound cannot be generated. Researchers in need of this information may need to perform their own synthesis and spectroscopic characterization of the compound.
An In-depth Technical Guide on (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and plausible biological activities of the pyrazole-containing compound, (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol. While this specific molecule is not extensively documented in publicly available research, this guide extrapolates from the rich body of literature on related phenylpyrazole derivatives to offer insights for its potential applications in research and drug development.
Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 179055-18-6 |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
Experimental Protocols
While specific experimental data for this compound is limited, a plausible synthetic route can be devised based on established methodologies for similar pyrazole derivatives. Furthermore, a general protocol for evaluating its potential cytotoxic activity is presented.
Proposed Synthesis of this compound
The synthesis can be envisioned as a multi-step process, beginning with the construction of the pyrazole ring, followed by functional group manipulations. A potential synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for this compound.
Detailed Methodology:
-
Synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde:
-
To a solution of 1-(4-formylphenyl)ethan-1-one in an appropriate solvent such as toluene, an equimolar amount of N,N-dimethylformamide dimethyl acetal (DMF-DMA) is added.
-
The reaction mixture is heated to reflux for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
The solvent is removed under reduced pressure to yield the crude enaminone intermediate.
-
The intermediate is then dissolved in a protic solvent like ethanol, and a slight excess of methylhydrazine is added.
-
The mixture is refluxed for several hours. After cooling, the product, 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, is isolated, for example by crystallization or column chromatography.
-
-
Synthesis of this compound:
-
4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde is dissolved in a solvent such as methanol or ethanol.
-
The solution is cooled in an ice bath, and sodium borohydride (NaBH₄) is added portion-wise.
-
The reaction is stirred at room temperature until the aldehyde is fully consumed (monitored by TLC).
-
The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent like ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, this compound. Purification can be achieved by recrystallization or silica gel chromatography.
-
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a general method to assess the potential anticancer activity of the title compound.
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-468, a triple-negative breast cancer cell line) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for 24 to 48 hours.
-
MTT Incubation: After the treatment period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a few hours.
-
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Potential Biological Activities and Quantitative Data
| Compound | Biological Activity | Cell Line/Target | IC₅₀/Activity |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | Anticancer | MDA-MB-468 | 14.97 µM (24h), 6.45 µM (48h)[1] |
| Pyrazole Derivative 10b | Anticancer | MCF-7, Colo-205, A549 | GI₅₀ < 0.1 µM[2] |
| Pyrazole Derivative 17a | Anticancer | A549 | IC₅₀ = 4.47 ± 0.3 µg/mL[2] |
| Pyrazole Derivative 17b | Anticancer | A549 | IC₅₀ = 3.46 ± 0.6 µg/mL[2] |
| Phenylpyrazole Derivative 32j | Anti-HIV | - | Six-fold more potent than lead compound[3] |
| Phenylpyrazole Derivative LC126 | MCL-1/BCL-2 Inhibition | - | Kᵢ = 13 ± 2.7 µM (MCL-1), Kᵢ = 10 ± 1.4 µM (BCL-2)[4] |
Note: The data presented is for structurally related compounds and should be considered as indicative of the potential activities of this compound.
Potential Signaling Pathways
Many pyrazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One such pathway involves the generation of reactive oxygen species (ROS) and the subsequent activation of caspase-dependent apoptosis.
Caption: A hypothesized signaling pathway for pyrazole-induced apoptosis.
This proposed mechanism suggests that the compound could increase intracellular ROS levels, leading to mitochondrial dysfunction. This, in turn, can modulate the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, resulting in the release of cytochrome c from the mitochondria. Cytochrome c then activates a caspase cascade, culminating in the execution of apoptosis, or programmed cell death. This pathway is a common mechanism of action for many anticancer agents, and its investigation would be a logical step in the biological evaluation of this compound.
References
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Literature review of substituted pyrazole compounds in medicinal chemistry
An In-depth Technical Guide for Drug Discovery Professionals on the Therapeutic Applications of Substituted Pyrazole Compounds
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and synthetic accessibility have led to its incorporation into a multitude of clinically successful drugs targeting a wide array of diseases.[3][4] Pyrazole derivatives are renowned for their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][5] This technical guide provides a comprehensive review of substituted pyrazole compounds in medicinal chemistry, focusing on their therapeutic applications as kinase inhibitors and anti-inflammatory agents. It details quantitative structure-activity relationship (SAR) data, experimental protocols for synthesis and biological evaluation, and visualizes key signaling pathways to provide a practical resource for researchers in drug discovery and development.
Pyrazole Derivatives as Potent Kinase Inhibitors in Oncology
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[1][6] The pyrazole core has proven to be an exceptional framework for designing potent and selective kinase inhibitors, with several pyrazole-based drugs approved by the FDA for cancer treatment.[7][8] These compounds often function by competing with ATP for the binding site in the kinase domain.[9]
Targeting JAK, ALK, EGFR, and CDKs
Substituted pyrazoles have been successfully developed to target key kinase families, including Janus Kinases (JAKs), Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[2][10][11]
-
Ruxolitinib , a potent inhibitor of JAK1 and JAK2, is used to treat myelofibrosis.[8][12] It functions by blocking the JAK-STAT signaling pathway, which is crucial for cell proliferation and inflammatory responses.[13]
-
Crizotinib is a selective inhibitor of ALK and c-MET, approved for the treatment of non-small cell lung cancer (NSCLC) harboring ALK rearrangements.[9][14] It blocks constitutive ALK activation, leading to cell cycle arrest and apoptosis.[15][16]
-
Numerous pyrazole derivatives have shown significant inhibitory activity against EGFR , a key driver in many epithelial cancers. Compound C5 (3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) displayed potent EGFR inhibitory activity with an IC₅₀ of 0.07 μM.[17]
-
The cell cycle is often dysregulated in cancer, and pyrazole-based compounds have emerged as effective inhibitors of CDKs . For instance, compound 11 in a series of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamines showed potent inhibition of CDK2 with an IC₅₀ value of 0.45 µM.[18]
The following diagrams illustrate the mechanism of action for Ruxolitinib and Crizotinib on their respective signaling pathways.
Quantitative Data: Anticancer Activity
The following tables summarize the in vitro inhibitory activity (IC₅₀ values) of selected pyrazole-based compounds against various kinases and cancer cell lines, providing a basis for structure-activity relationship (SAR) studies.
Table 1: Pyrazole Derivatives as Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Ruxolitinib | JAK1, JAK2 | ~3 | [19] |
| Crizotinib | ALK | 2.9 | [19] |
| Compound 3f | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | [11] |
| Compound 11b | JAK1, JAK2, JAK3 | 19.3, 11.2, 16.5 | [11] |
| Compound C5 | EGFR | 70 | [17][19] |
| Compound 22 | EGFR | 612.4 | [10] |
| Compound 23 | EGFR | 513.2 | [10] |
| Compound 6 | CDK2 | 460 | [18] |
| Compound 11 | CDK2 | 450 |[18] |
Table 2: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 11b | HEL | Leukemia | 0.35 | [11] |
| Compound 11b | K562 | Leukemia | 0.37 | [11] |
| Compound C5 | MCF-7 | Breast | 0.08 | [17][19] |
| Compound 5 | MCF-7 | Breast | 8.03 | [18] |
| Compound 3f | MDA-MB-468 | Breast | 14.97 | [20] |
| Compound 22 | A549 | Lung | 4.35 | [10] |
| Compound 23 | HeLa | Cervical | 2.82 | [10] |
| Compound 10d | PC-3 | Prostate | 21.9 | [21] |
| Compound 5o | PC-3 | Prostate | 4.46 |[22] |
Pyrazole Derivatives as Anti-Inflammatory Agents
The anti-inflammatory properties of pyrazole derivatives have been recognized for over a century, starting with the synthesis of Antipyrine.[23] The most prominent example is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor used to treat arthritis and pain.[3] The mechanism involves the inhibition of prostaglandin synthesis, which are key mediators of inflammation.[23]
Selective COX-2 Inhibition
The development of selective COX-2 inhibitors was a major advancement in anti-inflammatory therapy, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[23] The diaryl heterocycle structure, characteristic of Celecoxib, has been a template for many new pyrazole-based COX-2 inhibitors. Structure-activity relationship studies have shown that substituents on the phenyl rings attached to the pyrazole core significantly influence potency and selectivity.[24][25]
Quantitative Data: Anti-Inflammatory Activity
The following table presents the COX-2 inhibitory activity of various substituted pyrazole compounds.
Table 3: Pyrazole Derivatives as COX-2 Inhibitors
| Compound ID | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | Reference |
|---|---|---|---|
| Celecoxib | 0.052 - 0.78 | 9.51 - 178.57 | [24][25] |
| Compound PYZ16 | 0.52 | 10.73 | [24][25] |
| Compound PYZ20 | 0.33 | - | [24][25] |
| Compound PYZ21 | 0.08 | - | [24] |
| Compound 15c | 0.059 | 98.71 | [26] |
| Compound 15d | 0.062 | 87.14 | [26] |
| Compound 26b | 0.044 | 11 | [27] |
| Compound PYZ31 | 0.020 | - |[25] |
Experimental Protocols
Reliable and reproducible experimental data are the foundation of drug discovery. This section provides generalized protocols for the synthesis and biological evaluation of substituted pyrazole compounds, based on common methodologies cited in the literature.
General Synthesis of 1,3,5-Trisubstituted Pyrazoles
A common and versatile method for synthesizing the 1,3,5-trisubstituted pyrazole core is the condensation of a 1,3-diketone intermediate with a substituted hydrazine.[3][4]
Protocol:
-
Synthesis of Chalcone Intermediate: To a solution of an appropriately substituted aromatic ketone and an aromatic aldehyde in ethanol, an aqueous solution of a base (e.g., NaOH or KOH) is added dropwise at room temperature. The mixture is stirred for several hours until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with water, and recrystallized to yield the chalcone.[28]
-
Cyclization to Pyrazole: The synthesized chalcone is dissolved in a suitable solvent such as glacial acetic acid or ethanol. A substituted hydrazine (e.g., phenylhydrazine hydrochloride) is added to the solution. The reaction mixture is refluxed for 4-8 hours.[3]
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice-cold water. The solid product that precipitates is collected by filtration, washed thoroughly with water to remove any acid, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 1,3,5-trisubstituted pyrazole derivative.[18]
Biological Evaluation Protocols
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant kinase enzyme
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test Compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Prepare serial dilutions of the pyrazole test compounds in DMSO.
-
Add the diluted test compounds, a known positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Add the kinase enzyme solution to all wells and incubate for 10-20 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to each well. The final ATP concentration should be near the Kₘ value for the kinase.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) by adding the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the data using non-linear regression analysis.
This assay assesses the cytotoxic or anti-proliferative effect of a compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
Procedure: [20]
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
The following day, treat the cells with various concentrations of the pyrazole compounds. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.
Conclusion and Future Perspectives
The substituted pyrazole scaffold is undeniably a cornerstone of modern medicinal chemistry, with a proven track record in producing effective therapeutics. Its synthetic tractability and ability to interact with a wide range of biological targets, particularly protein kinases and cyclooxygenases, ensure its continued relevance in drug discovery. The data and protocols presented in this guide highlight the potent anticancer and anti-inflammatory activities of pyrazole derivatives.
Future research will likely focus on the development of pyrazole derivatives with enhanced selectivity to minimize off-target effects and the exploration of novel therapeutic areas. The combination of structure-based drug design, combinatorial chemistry, and high-throughput screening will continue to unlock the full potential of this remarkable heterocyclic core, leading to the discovery of next-generation medicines for a host of challenging diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. PathWhiz [pathbank.org]
- 9. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 14. ClinPGx [clinpgx.org]
- 15. researchgate.net [researchgate.net]
- 16. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
Technical Guide on the Safety and Handling of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No complete Safety Data Sheet (SDS) for (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol (CAS No. 179055-18-6) was located. The following guidance is based on the safety profiles of structurally related compounds, including other pyrazole derivatives and substituted phenylmethanols. It is imperative to consult with a qualified safety professional and to review all available safety information before handling this chemical. This document is intended to supplement, not replace, institutional safety protocols.
Introduction
This compound is a heterocyclic aromatic alcohol with potential applications in pharmaceutical research and drug development. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are essential for ensuring the well-being of laboratory personnel. This guide provides a comprehensive overview of the known and anticipated safety considerations, handling procedures, and emergency responses related to this compound.
Hazard Identification and Classification
While a specific GHS classification for this compound is not available, data from structurally similar compounds suggest the following potential hazards.
GHS Hazard Classification (Inferred from Analogues)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[2] |
Signal Word: Warning
Precautionary Statements (Inferred from Analogues)
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[4] |
| P264 | Wash skin thoroughly after handling.[1][3] |
| P270 | Do not eat, drink or smoke when using this product.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][3] |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[1] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[4] |
Physical and Chemical Properties
Limited specific data for this compound is available. The following table includes known information for the target compound and relevant data for a structural analogue, (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol.
| Property | Value for this compound | Value for (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol (Analogue) |
| CAS Number | 179055-18-6 | Not specified |
| Molecular Formula | C11H12N2O[6] | C11H12N2O[7] |
| Molecular Weight | 188.23 g/mol [6] | 188.23 g/mol [7] |
| Appearance | Not specified | Solid[7] |
| Melting Point | Not specified | Not specified |
| Boiling Point | Not specified | Not specified |
| Flash Point | Not specified | Not applicable[7] |
| Solubility | Not specified | Not specified |
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound or preparing stock solutions.[8]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]
Personal Protective Equipment (PPE)
| PPE Category | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles and a face shield, especially when there is a risk of splashing.[10] |
| Skin Protection | Wear a flame-resistant lab coat that fully covers the arms. Use compatible chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before use and change them frequently.[9][10] |
| Respiratory Protection | If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
General Handling Practices
-
Avoid contact with eyes, skin, and clothing.[11]
-
Avoid ingestion and inhalation of the powder or its solutions.[8]
-
Wash hands thoroughly after handling.[11]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[11]
-
Handle and open containers with care.[11]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Protect from sunlight and moisture.[11]
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is crucial.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[6][8][12] |
| Skin Contact | Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[8] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.[8] |
Accidental Release Measures
Small Spills
-
Solid: Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
Liquid: Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for disposal.[8]
-
Clean the spill area with a suitable solvent followed by soap and water.[8]
Large Spills
-
Evacuate the area and prevent entry.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.[8]
Disposal Considerations
-
Dispose of all chemical waste, including contaminated consumables, in appropriately labeled, sealed containers for hazardous waste.[10]
-
Arrange for the pickup and disposal of all hazardous waste through your institution's EHS department.[10]
-
Do not dispose of this chemical down the drain or in regular trash.[10]
Experimental Protocols and Workflows
While no specific experimental protocols for this compound were found, the following diagrams illustrate general best practices for handling potent chemical compounds in a laboratory setting.
Caption: General workflow for handling chemical compounds.
Caption: Emergency response decision tree for chemical incidents.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. angenechemical.com [angenechemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. nutrite.com [nutrite.com]
- 6. aobchem.com [aobchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide on the Discovery and Background of Novel Pyrazole Therapeutic Agents
For decades, the pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has been a cornerstone in medicinal chemistry. Its remarkable versatility and ability to serve as a pharmacophore in a wide array of therapeutic agents have earned it the designation of a "privileged structure." First synthesized in 1883, this scaffold is now integral to numerous FDA-approved drugs, highlighting its clinical significance in treating a spectrum of diseases, from inflammation and cancer to cardiovascular conditions.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel pyrazole-based therapeutic agents, with a focus on their mechanisms of action and the experimental methodologies underpinning their development.
Key Therapeutic Areas and Mechanisms of Action
Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][2] Their therapeutic efficacy often stems from their ability to selectively inhibit key enzymes and modulate critical signaling pathways implicated in disease pathogenesis.
Anti-inflammatory Agents: Targeting Cyclooxygenase-2 (COX-2)
A prominent class of pyrazole-based drugs is the selective COX-2 inhibitors. The most well-known example is Celecoxib , a non-steroidal anti-inflammatory drug (NSAID) widely used to treat arthritis and pain.[3] The mechanism of action involves the selective inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain.[4] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is crucial for reducing the gastrointestinal side effects associated with traditional NSAIDs.[4]
Anticancer Agents: Inhibiting Protein Kinases
The pyrazole scaffold is a key component in several targeted anticancer therapies that function by inhibiting protein kinases, enzymes that play a critical role in cell signaling and proliferation.
-
Ruxolitinib , a potent inhibitor of Janus kinases (JAK1 and JAK2), is used in the treatment of myelofibrosis.[3][5] By blocking the JAK-STAT signaling pathway, Ruxolitinib disrupts the abnormal cell signaling that drives the proliferation of malignant cells.[3][6]
-
Crizotinib is a multi-kinase inhibitor that targets ALK (Anaplastic Lymphoma Kinase) and ROS1, and is particularly effective in non-small cell lung cancer (NSCLC) patients with the EML4-ALK fusion oncogene.[4][7] Crizotinib binds to the ATP-binding pocket of the ALK fusion protein, inhibiting its kinase activity and downstream signaling pathways that promote tumor growth and survival.[4][7]
-
Hsp90 Inhibitors : Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous oncoproteins, including CDK4 and ERBB2.[8][9] Pyrazole-based compounds have been developed as potent Hsp90 inhibitors, leading to the degradation of these client proteins and subsequent inhibition of cancer cell proliferation.[8][9]
Data on Biological Activity
The following tables summarize the in vitro biological activity of representative novel pyrazole therapeutic agents against various targets and cell lines.
| Compound ID | Target | IC50 (µM) | Cell Line | Activity | Reference |
| Celecoxib | COX-2 | 0.04 | - | Potent and selective inhibition | [10] |
| COX-1 | 15 | - | [10] | ||
| Ruxolitinib | JAK1 | 0.0033 | - | Potent JAK1/2 inhibition | [6] |
| JAK2 | 0.0028 | - | [6] | ||
| Crizotinib | ALK | 0.02 | - | Potent ALK inhibition | [4] |
| Compound 1c | NO Production | 2.8 | RAW 264.7 | Potent anti-inflammatory | [2] |
| Compound 11c | NO Production | 4.2 | RAW 264.7 | Potent anti-inflammatory | [2] |
| Compound 15c | NO Production | 3.5 | RAW 264.7 | Potent anti-inflammatory | [2] |
| Compound 5b | COX-2 | 0.01 | - | Dual COX-2/5-LOX inhibitor | [8] |
| 5-LOX | 1.78 | - | [8] | ||
| Compound 161b | A-549 | 3.22 | A-549 | Potent anticancer activity | [11] |
| Compound 7t | Hsp90 | - | MCF-7 | Apoptosis induction | [12] |
| Pyrazolo[3,4-g]isoquinoline 1b | Haspin | 0.057 | - | Kinase inhibition | [13] |
| Pyrazolo[3,4-g]isoquinoline 1c | Haspin | 0.066 | - | Kinase inhibition | [13] |
| Macrocycle 8a | BMPR2 | 0.506 | - | Selective kinase inhibition | [14] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel therapeutic agents. The following sections provide representative protocols for the synthesis of a pyrazole derivative and its subsequent biological evaluation.
Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives
This protocol describes a general method for the synthesis of 1,3,5-trisubstituted pyrazoles via a cyclocondensation reaction.[15]
Materials:
-
α,β-Unsaturated ketone (1.0 eq)
-
Substituted hydrazine hydrochloride (1.2 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (eluent)
Procedure:
-
To a solution of the α,β-unsaturated ketone (1.0 eq) in ethanol, add the substituted hydrazine hydrochloride (1.2 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the desired 1,3,5-trisubstituted pyrazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro COX-1/COX-2 Inhibition Assay
This fluorometric assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[10]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 80 µL of a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor to each well.
-
Add 10 µL of the diluted test compounds or DMSO (for control) to the respective wells.
-
Add 10 µL of the diluted COX-1 or COX-2 enzyme solution to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[1]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
-
96-well clear microplate
-
Multichannel pipette
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
Understanding the intricate signaling pathways targeted by pyrazole-based drugs and the workflows for their discovery is essential for drug development professionals. The following diagrams, generated using Graphviz, illustrate these complex relationships.
References
- 1. atcc.org [atcc.org]
- 2. mdpi.com [mdpi.com]
- 3. academicstrive.com [academicstrive.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogs and Derivatives of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of structural analogs and derivatives of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. This document consolidates key data and methodologies to facilitate further research and development in this promising area.
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents. Its unique electronic properties and synthetic tractability allow for the creation of diverse molecular architectures with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide focuses on the derivatives of this compound, exploring their potential as targeted therapeutics, with a particular emphasis on their role as kinase inhibitors in oncology.
Synthetic Methodologies
The synthesis of pyrazole derivatives typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the core structure of this compound and its analogs, various synthetic routes have been established.
General Synthesis of the Pyrazole Core
A common method for the synthesis of 1,3,5-trisubstituted pyrazoles involves the reaction of a substituted hydrazine with a β-diketone. The regioselectivity of the reaction is influenced by the nature of the substituents on both reactants and the reaction conditions.
Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives
Materials:
-
Substituted phenylhydrazine hydrochloride
-
Appropriate β-diketone (e.g., acetylacetone for a 3,5-dimethylpyrazole)
-
Glacial acetic acid or ethanol
-
Sodium acetate (optional, as a base)
Procedure:
-
A solution of the substituted phenylhydrazine hydrochloride (1 equivalent) in glacial acetic acid or ethanol is prepared.
-
The β-diketone (1 to 1.2 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux for a period ranging from 2 to 8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the desired 1,3,5-trisubstituted pyrazole.
Synthesis of this compound Analogs
The synthesis of the title compound and its analogs can be achieved through multi-step sequences, often involving the initial formation of a functionalized pyrazole intermediate followed by modifications to the phenyl ring. For instance, a common precursor is a pyrazole with a 4-bromophenyl substituent, which can then undergo functional group transformations.
Experimental Protocol: Synthesis of a Phenyl-Pyrazole Methanol Derivative
Materials:
-
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Formylation: To a solution of 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, n-BuLi (1.1 equivalents) is added dropwise. The mixture is stirred for 1 hour at this temperature. DMF (1.5 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde.
-
Reduction: The crude aldehyde is dissolved in methanol, and sodium borohydride (1.5 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired (4-(1-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl))methanol.
Quantitative Biological Data
The biological activity of pyrazole derivatives has been extensively studied against various targets. This section summarizes the quantitative data for selected analogs, primarily focusing on their anticancer and antioxidant properties.
Table 1: In Vitro Cytotoxicity of Selected Pyrazole Derivatives against Cancer Cell Lines
| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Reference |
| 1 | 4,4'-((3-Hydroxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | RKO (Colon Carcinoma) | 9.9 ± 1.1 | [1] |
| 2 | N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative | A2780 (Ovarian) | 0.127 - 0.560 (GI₅₀) | [2] |
| 3 | Pyrazole-based analog | HCT-116 (Colon Carcinoma) | 3.81 (GI₅₀) | [3] |
| 4 | Pyrazolo[1,5-a]pyrimidine derivative | MCF-7 (Breast) | 10.05 | [4] |
| 5 | Pyrazolo[1,5-a]pyrimidine derivative | HepG2 (Liver) | 17.12 | [4] |
| 6 | N-phenylpyrazolone derivative | HCT-116 (Colon Carcinoma) | 7.3 ± 0.47 | [5] |
| 7 | 1,3,5-Trisubstituted-1H-pyrazole | MCF-7 (Breast) | 3.9 - 35.5 | [6][7] |
Table 2: Antioxidant Activity of Selected Pyrazole Derivatives
| Compound ID | Structure | Assay | IC₅₀ (µg/mL) | Reference |
| 8 | 4,4'-((3-Hydroxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | DPPH Radical Scavenging | 6.2 ± 0.6 | [1] |
| 9 | 3-(2-Naphthyl)-1-phenyl-1H-pyrazole derivative | DPPH Radical Scavenging | - | [8] |
Experimental Protocols for Biological Assays
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
The medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.
-
The plates are incubated for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Test compounds dissolved in methanol or DMSO
-
Ascorbic acid (as a positive control)
Procedure:
-
A 2 mL aliquot of the DPPH solution is mixed with 1 mL of various concentrations of the test compound.
-
The reaction mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the resulting solution is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
The IC₅₀ value is determined from a plot of scavenging activity against the concentration of the compound.
Mechanism of Action and Signaling Pathways
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. A prominent target for pyrazole-based inhibitors is Cyclin-Dependent Kinase 2 (CDK2).
The CDK2 Signaling Pathway
CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1/S transition and S phase progression of the cell cycle. Dysregulation of the CDK2 pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention. Inhibition of CDK2 leads to the accumulation of the hypophosphorylated, active form of the Retinoblastoma (Rb) protein. Active Rb binds to the E2F transcription factor, preventing the transcription of genes required for S phase entry and thereby inducing cell cycle arrest at the G1/S checkpoint. This can subsequently lead to the induction of apoptosis.
Caption: CDK2 Signaling Pathway and Inhibition by a Pyrazole Derivative.
Experimental and Synthetic Workflow
The development of novel pyrazole-based drug candidates follows a structured workflow, from initial synthesis to biological evaluation.
Caption: General Workflow for the Development of Pyrazole-Based Drug Candidates.
Conclusion
The structural framework of this compound offers a versatile platform for the design and synthesis of novel therapeutic agents. The analogs and derivatives of this core structure have demonstrated significant potential, particularly as anticancer agents through the inhibition of key signaling pathways such as the CDK2-mediated cell cycle progression. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further innovation in the discovery and development of next-generation pyrazole-based pharmaceuticals. Future work should focus on elucidating the specific structure-activity relationships and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them into preclinical and clinical development.
References
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation | MDPI [mdpi.com]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Applications of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol in kinase inhibition assays
Application Notes and Protocols for Pyrazole-Based Kinase Inhibitors
A Focus on (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol Derivatives in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
While specific data on the direct application of "this compound" in kinase inhibition assays is not extensively available in public literature, the pyrazole scaffold is a well-established and significant pharmacophore in the development of potent kinase inhibitors. This document provides detailed application notes and protocols based on structurally related pyrazole derivatives, with a particular focus on their well-documented activity against AXL receptor tyrosine kinase, a prominent target in cancer therapy.
The pyrazole ring system serves as a versatile scaffold in medicinal chemistry, offering a key structural motif for designing selective and potent inhibitors of various protein kinases.[1][2] These kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer.[3]
Overview of Pyrazole Derivatives as Kinase Inhibitors
Pyrazole-based compounds have demonstrated significant inhibitory activity against a range of kinases, playing a crucial role in oncology and inflammation research.[4][5] A notable target for this class of inhibitors is the AXL receptor tyrosine kinase.[3][6] Overexpression and aberrant signaling of AXL are implicated in tumor growth, metastasis, and the development of drug resistance.[3][7] Consequently, the development of AXL inhibitors is a key area of focus in cancer drug discovery.
Quantitative Data: Inhibitory Activity of Pyrazole Derivatives
The following tables summarize the in vitro inhibitory activity (IC50 values) of various pyrazole-containing compounds against several kinases, with a focus on AXL. This data is essential for understanding structure-activity relationships (SAR) and for selecting appropriate compounds and starting concentrations for screening assays.
Table 1: Inhibitory Activity of Fused-Pyrazolone Carboxamide Derivatives against AXL Kinase
| Compound ID | AXL Kinase IC50 (nmol/L) |
| 9 | 75.4% inhibition @ 100 nmol/L |
| 59 | 3.5 |
| Data sourced from a study on fused-pyrazolone carboxamide derivatives as AXL inhibitors.[4][8] |
Table 2: Inhibitory Activity of Pyrazolopyrimidines Against SRC Family Kinases (SFKs)
| Compound ID | Kinase Target | IC50 (nM) |
| 9d | SRC | < 1 |
| 11a | SRC | 1.5 |
| 12d | SRC | 2.3 |
| 12e | SRC | 3.1 |
| Data from a study on pyrazolopyrimidines as SRC kinase inhibitors.[9] |
Table 3: Inhibitory Activity of a Pyrazole Derivative (TP-0903) on AXL Phosphorylation
| Cell Line | Treatment Concentration (nM) | Observation |
| B-cell malignancies | 10 - 30 | Potent inhibition of AXL phosphorylation |
| Data from a study on the effect of AXL inhibition on CAR T-cell activity.[1] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the inhibitory activity of pyrazole-based compounds against protein kinases.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the activity of the kinase inhibitor.[10][11]
Materials:
-
Recombinant kinase (e.g., AXL)
-
Kinase substrate (e.g., AXLtide)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration should be kept low (e.g., ≤ 1%) to minimize effects on kinase activity.
-
Reaction Setup: a. To the wells of a 384-well plate, add 5 µL of the diluted test compound or vehicle control (DMSO in kinase buffer). b. Add 10 µL of a mixture containing the recombinant kinase and its substrate. c. Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Kinase Reaction Initiation: a. Initiate the reaction by adding 10 µL of ATP solution. The final ATP concentration should ideally be at the Km value for the specific kinase. b. Incubate for 60 minutes at 30°C.
-
Signal Detection: a. Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. b. Incubate for 40 minutes at room temperature to deplete any remaining ATP. c. Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Analysis: a. Measure the luminescence using a plate reader. b. Calculate the percent inhibition for each compound concentration relative to the vehicle control. c. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for a biochemical kinase inhibition assay.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This protocol is used to assess the ability of a compound to inhibit the phosphorylation of a target kinase or its downstream substrates within a cellular context.[11]
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549 for AXL)
-
Complete cell culture medium
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AXL, anti-total-AXL)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: a. Seed cells in a 6-well plate and grow to 70-80% confluency. b. Serum-starve the cells for 16-24 hours if necessary to reduce basal phosphorylation. c. Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-24 hours). Include a vehicle control. d. If required, stimulate the cells with a ligand (e.g., Gas6 for AXL) for 10-15 minutes before harvesting.
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells in ice-cold lysis buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities. b. To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH, β-actin).
References
- 1. AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based drug discovery of novel fused-pyrazolone carboxamide derivatives as potent and selective AXL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based drug discovery of novel penta- or hexa-bicyclo-pyrazolone derivatives as potent and selective AXL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Protocol for Dissolving (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol in DMSO vs. Aqueous Buffers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the dissolution of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol, a compound of interest in drug discovery and development. Due to its limited aqueous solubility, specific procedures are required to prepare stock solutions and subsequent working solutions in aqueous buffers for various experimental assays. This guide outlines the recommended procedures for dissolving the compound in dimethyl sulfoxide (DMSO) as a stock solution and the subsequent dilution into aqueous buffers, minimizing precipitation and ensuring solution integrity. The protocols provided are based on best practices for compounds with similar physicochemical properties, including other pyrazole-containing molecules.
Introduction
This compound is a solid compound with a molecular weight of 188.23 g/mol .[1][2] Like many small molecule organic compounds developed for biological research, it is anticipated to have low solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is a common solvent for creating highly concentrated stock solutions of such compounds, which are then diluted to a final, low-organic-solvent concentration in aqueous buffers for cell-based or biochemical assays. However, the dilution of a DMSO stock solution into an aqueous buffer can lead to precipitation of the compound, a phenomenon often referred to as "solvent shock". This document provides a robust protocol to address these challenges.
Data Presentation: Solubility and Stability
| Solvent/Solution | Maximum Concentration | Storage Temperature | Stability | Notes |
| Anhydrous DMSO | Up to 100 mM | -20°C | Up to 1 month | For long-term storage, -80°C is recommended. |
| Anhydrous DMSO | Up to 100 mM | -80°C | Up to 1 year | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| Aqueous Buffers | Dependent on final concentration and buffer composition | 2-8°C | Not recommended for storage > 24 hours | Prone to precipitation upon dilution from DMSO stock. |
Experimental Protocols
Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in anhydrous DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), high-purity
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, low-retention microcentrifuge tubes
Procedure:
-
Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 18.823 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound to achieve the desired concentration.
-
Solubilization: Vortex the solution vigorously. If necessary, gently sonicate the solution in a water bath until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in low-retention microcentrifuge tubes. Store the aliquots at -80°C for long-term stability.
Preparation of Working Solutions in Aqueous Buffers
This protocol outlines the procedure for diluting the DMSO stock solution into an aqueous buffer, with steps to mitigate precipitation.
Materials:
-
100 mM stock solution of this compound in DMSO
-
Desired aqueous buffer (e.g., PBS, TRIS, cell culture medium)
-
Vortex mixer
Procedure:
-
Thawing of Stock Solution: Retrieve an aliquot of the DMSO stock solution from -80°C storage and allow it to thaw completely at room temperature.
-
Pre-warming of Buffer: Gently warm the aqueous buffer to the experimental temperature (e.g., 37°C for cell-based assays).
-
Serial Dilution (Recommended): To avoid "solvent shock," perform serial dilutions rather than a single large dilution.
-
Prepare an intermediate dilution of the DMSO stock in the aqueous buffer. For example, dilute the 100 mM stock 1:10 in the buffer to create a 10 mM intermediate solution.
-
Vortex the intermediate dilution gently but thoroughly immediately after adding the DMSO stock.
-
Use this intermediate dilution to prepare the final working concentration in the aqueous buffer.
-
-
Final Dilution: Add the required volume of the intermediate dilution to the pre-warmed aqueous buffer to achieve the final desired concentration. Ensure that the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%).
-
Immediate Use: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions of the compound for more than a day. If precipitation is observed at any stage, do not use the solution.
Mandatory Visualizations
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing stock and working solutions.
Challenges and Solutions in Dissolving the Compound
Caption: Logical diagram of the dissolution strategy.
References
Application Notes and Protocols for In Vitro Experimental Design Using Pyrazole-Based Small Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of pyrazole-based small molecules, a prominent class of compounds in drug discovery. The pyrazole scaffold is a key feature in numerous clinically approved and investigational drugs, particularly targeting protein kinases.[1][2] This document outlines detailed protocols for key experiments, presents quantitative data for selected compounds, and includes visualizations of relevant signaling pathways and experimental workflows to facilitate effective in vitro experimental design.
Introduction to Pyrazole-Based Small Molecules
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3][4] This structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to form multiple interactions with biological targets, such as hydrogen bonds and π-π stacking.[2][5] Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][6] A significant number of pyrazole-based compounds have been developed as inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][7]
Data Presentation: Inhibitory Activity of Pyrazole-Based Compounds
The following tables summarize the in vitro inhibitory activity (IC50 values) of selected pyrazole-based compounds against various kinases and cancer cell lines. This data is crucial for understanding structure-activity relationships (SAR) and for prioritizing lead compounds for further development.[1]
Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazole-Based Compounds
| Compound | Target Kinase | IC50 (nM) | Reference |
| Afuresertib | Akt1 | 0.08 (Ki) | [1] |
| Compound 3 | ALK | 2.9 | [1] |
| Compound 6 | Aurora A | 160 | [1] |
| Compound 17 | Chk2 | 17.9 | [1] |
| Ruxolitinib | JAK1, JAK2 | ~3 | [7] |
| Crizotinib | c-Met | - | [8] |
| Encorafenib | BRAF (V600E) | 0.19 (µM) | |
| Compound 48 | Haspin | >90% inhibition at 100 nM | [8] |
| Compound 26 | VEGFR-2 | 34.58 (µM) | [9] |
| Compound 3i | VEGFR-2 | 8.93 | [10] |
Table 2: Anti-proliferative Activity of Selected Pyrazole-Based Compounds in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Afuresertib | HCT116 | Colon | 0.95 | [1] |
| Compound 6 | HCT116 | Colon | 0.39 | [1] |
| Compound 6 | MCF-7 | Breast | 0.46 | [1] |
| Compound 27 | MCF7 | Breast | 16.50 | [8] |
| Compounds 31 & 32 | A549 | Lung | 42.79 & 55.73 | [8] |
| Compound 43 | MCF7 | Breast | 0.25 | [9] |
| Compound 50 | HepG2 | Liver | 0.71 | [8] |
| Ruxolitinib | HEL | Erythroleukemia | >1 | [11] |
| Ruxolitinib | K562 | Chronic Myeloid Leukemia | >1 | [11] |
| Compound 3f | HEL | Erythroleukemia | 0.48 | [11] |
| Compound 3f | K562 | Chronic Myeloid Leukemia | 0.76 | [11] |
| Compound 11b | HEL | Erythroleukemia | 0.35 | [11] |
| Compound 11b | K562 | Chronic Myeloid Leukemia | 0.37 | [11] |
| Compound 6c | SK-MEL-28 | Melanoma | 3.46 | [12] |
Signaling Pathways and Experimental Workflow
Understanding the mechanism of action of pyrazole-based inhibitors often involves elucidating their impact on specific signaling pathways. The following diagrams illustrate a common signaling pathway targeted by these compounds and a general workflow for their in vitro evaluation.
Caption: MAPK/ERK signaling pathway, a common target for pyrazole-based inhibitors like BRAF inhibitors.
Caption: A general experimental workflow for the in vitro characterization of pyrazole-based inhibitors.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ADP produced.[1]
Materials:
-
Test pyrazole-based compounds (dissolved in DMSO)
-
Kinase enzyme
-
Kinase-specific substrate and ATP
-
ADP-Glo™ Kinase Assay kit
-
384-well white, flat-bottom plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 5 µL of the diluted compounds, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.[1]
-
Add 10 µL of the kinase enzyme solution to all wells and mix gently.
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[1]
-
Initiate the kinase reaction by adding 5 µL of a reaction mixture containing ATP (at a concentration close to the Km value for the specific kinase) and the substrate to each well.[1]
-
Incubate the reaction for 30-60 minutes at 30°C.[1]
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.[1]
-
Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.[1]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on cell metabolic activity, which is an indicator of cell viability and proliferation.[1][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test pyrazole-based compounds
-
MTT solution (5 mg/mL in PBS)[13]
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[13]
-
Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should not exceed 0.5% (v/v).[13]
-
Remove the old medium and add 100 µL of the medium containing the test compounds at different concentrations. Include untreated cells (negative control) and vehicle-treated cells (DMSO control).[13]
-
Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.[1]
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]
Western Blot Analysis for Target Engagement
This technique is used to determine the effect of the inhibitor on the phosphorylation status of the target kinase or its downstream substrates.[1]
Materials:
-
Cells treated with the pyrazole-based inhibitor
-
Lysis buffer
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells with the pyrazole-based inhibitor at various concentrations and for different time points.[1]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again three times with TBST.[1]
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[1]
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with the pyrazole compound.[13]
Materials:
-
6-well cell culture plates
-
Test pyrazole-based compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the pyrazole compound at desired concentrations for a specified time. Include untreated and vehicle controls.[13]
-
Harvest both adherent and floating cells.[13]
-
Wash the cells with PBS and resuspend the cell pellet in 1X Binding Buffer from the kit.[13]
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[13]
-
Incubate the cells in the dark at room temperature for 15 minutes.[13]
-
Analyze the stained cells immediately using a flow cytometer.[13]
-
Interpret the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Anwendungsbeschreibung: Derivatisierung von (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol für Struktur-Aktivitäts-Beziehungsstudien (SAR)
Datum: 26. Dezember 2025 Version: 1.0
Einleitung
Der Pyrazolring ist ein wichtiger fünfgliedriger Heterozyklus, der in zahlreichen pharmazeutisch aktiven Verbindungen vorkommt.[1][2] Moleküle, die dieses Gerüst enthalten, zeigen ein breites Spektrum an biologischen Aktivitäten, darunter entzündungshemmende (z. B. der COX-2-Hemmer Celecoxib) und antivirale Eigenschaften.[1] Die Derivatisierung von Kernstrukturen ist ein fundamentaler Prozess in der medizinischen Chemie, um Struktur-Aktivitäts-Beziehungen (SAR) zu untersuchen.[3] Diese Studien ermöglichen es, den Einfluss spezifischer funktioneller Gruppen auf die biologische Wirksamkeit, Selektivität und die pharmakokinetischen Eigenschaften einer Verbindung zu verstehen.
Diese Anwendungsbeschreibung fokussiert sich auf die systematische Derivatisierung der Leitstruktur (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol. Das Molekül bietet mehrere Angriffspunkte für chemische Modifikationen: die primäre Hydroxylgruppe, den Phenylring und potenziell den Pyrazolring. Durch gezielte Modifikationen an diesen Positionen können Bibliotheken von Analoga synthetisiert und auf ihre biologische Aktivität getestet werden, um potente und selektive Wirkstoffkandidaten zu identifizieren.
Logischer Arbeitsablauf für SAR-Studien
Der Arbeitsablauf für die Derivatisierung und anschließende SAR-Analyse ist ein zyklischer Prozess, der die Synthese, Reinigung, Charakterisierung und biologische Testung neuer Verbindungen umfasst.
Abbildung 1: Allgemeiner Arbeitsablauf für SAR-Studien.
Hypothetischer Signalweg und Wirkmechanismus
Phenylpyrazol-Derivate sind dafür bekannt, verschiedene zelluläre Signalwege zu modulieren.[4] Ein häufiges Ziel sind Proteinkinasen, die eine zentrale Rolle in der Signaltransduktion bei Krankheiten wie Krebs oder Entzündungen spielen. Das folgende Diagramm illustriert einen hypothetischen Signalweg, bei dem die synthetisierten Derivate als Kinase-Inhibitoren wirken könnten.
Abbildung 2: Hypothetischer Kinase-Signalweg.
Datenpräsentation: Struktur-Aktivitäts-Beziehungen
Die folgende Tabelle fasst hypothetische Daten für eine Reihe von Derivaten zusammen, die aus this compound (Verbindung 1 ) synthetisiert wurden. Die Aktivität wurde als IC₅₀-Wert gegen eine Zielkinase ("Target Kinase X") gemessen.
| Verbindung | Modifikation (R) an -CH₂-O-R | IC₅₀ (nM) vs. Target Kinase X |
| 1 | -H (Ausgangsverbindung) | > 10.000 |
| 2a | -CH₃ (Methylether) | 8.500 |
| 2b | -CH₂CH₃ (Ethylether) | 5.200 |
| 2c | -CH(CH₃)₂ (Isopropylether) | 3.100 |
| 2d | -CH₂-Ph (Benzylether) | 950 |
| 3a | -C(O)CH₃ (Acetat-Ester) | 1.200 |
| 3b | -C(O)Ph (Benzoat-Ester) | 780 |
| 3c | -C(O)NHPh (Phenylcarbamat) | 450 |
Interpretation der SAR-Daten:
-
Veretherung (2a-d): Eine zunehmende Größe des Alkylrestes am Ether-Sauerstoff (von Methyl zu Isopropyl) führt zu einer Steigerung der Aktivität. Der Einbau eines aromatischen Benzylrestes (2d) verbessert die Wirksamkeit signifikant, was auf eine mögliche π-π-Wechselwirkung in der Bindungstasche des Targets hindeutet.
-
Veresterung und Analoga (3a-c): Ester- und Carbamat-Derivate zeigen eine potente Hemmung. Insbesondere das Phenylcarbamat (3c) weist die höchste Aktivität in dieser Serie auf, was die Bedeutung von Wasserstoffbrückenbindungsdonoren und -akzeptoren sowie hydrophoben Interaktionen unterstreicht.
Experimentelle Protokolle
Achtung: Alle Arbeiten sollten in einem gut belüfteten Abzug unter Einhaltung der üblichen Labor-Sicherheitsvorschriften durchgeführt werden.
Protokoll 1: Allgemeine Methode zur Synthese von Ethern (z.B. Verbindung 2d)
Reaktion: Williamson-Ethersynthese
-
Vorbereitung: In einem trockenen 50-mL-Rundkolben werden this compound (1 ) (1.0 eq) in wasserfreiem Tetrahydrofuran (THF, 10 mL/mmol) gelöst.
-
Deprotonierung: Die Lösung wird auf 0 °C gekühlt und Natriumhydrid (NaH, 60% Dispersion in Mineralöl, 1.2 eq) wird portionsweise zugegeben.
-
Reaktion: Die Mischung wird 30 Minuten bei 0 °C gerührt, anschließend lässt man sie auf Raumtemperatur erwärmen und rührt weitere 30 Minuten. Danach wird das entsprechende Alkylhalogenid (z.B. Benzylbromid, 1.1 eq) langsam zugetropft.
-
Aufarbeitung: Die Reaktion wird über Nacht bei Raumtemperatur gerührt und mittels Dünnschichtchromatographie (DC) verfolgt. Nach vollständigem Umsatz wird die Reaktion vorsichtig mit Wasser (10 mL) gequencht. Die wässrige Phase wird dreimal mit Ethylacetat (20 mL) extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel wird im Vakuum entfernt. Der Rückstand wird mittels Säulenchromatographie an Kieselgel (typischerweise Hexan/Ethylacetat-Gradient) gereinigt, um den reinen Ether zu erhalten.
Protokoll 2: Allgemeine Methode zur Synthese von Estern (z.B. Verbindung 3b)
Reaktion: Steglich-Veresterung
-
Vorbereitung: this compound (1 ) (1.0 eq), die entsprechende Carbonsäure (z.B. Benzoesäure, 1.2 eq) und 4-(Dimethylamino)pyridin (DMAP, 0.1 eq) werden in wasserfreiem Dichlormethan (DCM, 10 mL/mmol) gelöst.
-
Kopplung: Die Lösung wird auf 0 °C gekühlt. N,N'-Dicyclohexylcarbodiimid (DCC, 1.2 eq), gelöst in einer minimalen Menge DCM, wird langsam zugetropft.
-
Reaktion: Die Reaktionsmischung wird über Nacht bei Raumtemperatur rühren gelassen. Der entstehende Dicyclohexylharnstoff fällt als weißer Feststoff aus.
-
Aufarbeitung: Der Feststoff wird abfiltriert und das Filtrat wird im Vakuum eingeengt. Der Rückstand wird in Ethylacetat aufgenommen und nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung gewaschen.
-
Reinigung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel wird im Vakuum entfernt. Das Rohprodukt wird durch Säulenchromatographie an Kieselgel (Hexan/Ethylacetat-Gradient) gereinigt, um den gewünschten Ester zu isolieren.
References
- 1. Pyrazol - DocCheck Flexikon [flexikon.doccheck.com]
- 2. Pyrazol – Wikipedia [de.wikipedia.org]
- 3. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylpyrazol - DocCheck Flexikon [flexikon.doccheck.com]
Application Notes and Protocols for Cellular Assay Development with (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] Members of this family have been reported to exhibit a wide range of biological effects, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][2][3][4] The compound (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol, hereafter referred to as Compound X, is a pyrazole derivative with potential for biological activity. These application notes provide a framework for the initial cellular characterization of Compound X, including detailed protocols for key assays and examples of data presentation.
While specific biological data for Compound X is not extensively available in the public domain, its structural motifs suggest that it may interact with various cellular signaling pathways. Pyrazole derivatives have been noted as scaffolds in the development of kinase inhibitors and other targeted therapies.[3] Therefore, the following protocols are designed to assess the potential cytotoxic, anti-inflammatory, and kinase-modulating activities of Compound X.
Hypothetical Signaling Pathway
Based on the known activities of pyrazole derivatives, a potential mechanism of action for Compound X could involve the inhibition of a pro-inflammatory signaling pathway, such as the NF-κB pathway, which is often downstream of cytokine receptors and pattern recognition receptors.
References
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Agrochemical Applications of Functionalized Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole and its functionalized derivatives are a cornerstone in modern agrochemical research and development.[1][2][3] This versatile five-membered heterocyclic scaffold has given rise to a multitude of commercial products with potent fungicidal, insecticidal, and herbicidal activities.[1][4] The unique chemical properties of the pyrazole ring, including its stability and multiple sites for substitution, allow for fine-tuning of biological activity, selectivity, and physicochemical properties.[1][5] These compounds play a critical role in integrated pest management strategies, contributing to enhanced crop yields and food security.
This document provides detailed application notes on the major classes of pyrazole-based agrochemicals, protocols for their evaluation, and quantitative data to facilitate comparative analysis.
Fungicidal Applications: Succinate Dehydrogenase Inhibitors (SDHIs)
A prominent class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[1] These compounds are highly effective against a broad spectrum of fungal pathogens in various crops.[1]
Mechanism of Action: Pyrazole amide fungicides, a key group within SDHIs, act by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain of fungi.[1][6] This inhibition blocks the conversion of succinate to fumarate, a crucial step in the tricarboxylic acid (TCA) cycle, thereby disrupting cellular respiration and ATP production, ultimately leading to fungal cell death.[1][6]
Prominent Examples: Bixafen, Fluxapyroxad, and Pydiflumetofen are commercially successful pyrazole-based SDHI fungicides.[1][7]
Quantitative Data: Fungicidal Activity of Pyrazole Derivatives
| Compound/Active Ingredient | Target Pathogen | EC50 (µg/mL) | Reference Compound | EC50 of Ref. (µg/mL) | Citation |
| Compound 26 | Botrytis cinerea | 2.432 | - | - | [8] |
| Rhizoctonia solani | 2.182 | - | - | [8] | |
| Valsa mali | 1.787 | - | - | [8] | |
| Thanatephorus cucumeris | 1.638 | - | - | [8] | |
| Compound 6i | Valsa mali | 1.77 | Boscalid | 9.19 | [6] |
| Compound 19i | Valsa mali | 1.97 | Boscalid | 9.19 | [6] |
| Compound 23i | Rhizoctonia solani | 3.79 | - | - | [6] |
| Compound 7ai | Rhizoctonia solani | 0.37 | Carbendazol | >0.37 | [9] |
| Fluxapyroxad | Sclerotinia sclerotiorum | 0.1 | Boscalid | 0.1 | [6] |
| Bixafen | Rhizoctonia solani | 0.04 | - | - | [6] |
Signaling Pathway: SDHI Fungicides
Insecticidal Applications
Functionalized pyrazole compounds are also prominent as insecticides, targeting the nervous system of a wide range of agricultural pests.[5]
Mechanism of Action: A major class of pyrazole insecticides, including fipronil, acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor. By blocking the GABA-gated chloride channels in neurons, these insecticides disrupt the central nervous system of insects, leading to hyperexcitation and death.[10] Another mode of action for some pyrazole insecticides, such as tolfenpyrad and tebufenpyrad, is the inhibition of mitochondrial electron transport at Complex I (NADH-CoQ reductase), which disrupts ATP formation.[1][10]
Prominent Examples: Fipronil, Chlorantraniliprole, and Cyantraniliprole are widely used pyrazole-based insecticides.[11]
Quantitative Data: Insecticidal Activity of Pyrazole Derivatives
| Compound/Active Ingredient | Target Pest | LC50 | Reference Compound | LC50 of Ref. | Citation |
| Fipronil | Aulacophora foveicollis | 6.822 ppm (24h) | - | - | [12] |
| Aulacophora foveicollis | 4.608 ppm (48h) | - | - | [12] | |
| Cyantraniliprole | Aulacophora foveicollis | 14.793 ppm (24h) | - | - | [12] |
| Aulacophora foveicollis | 10.128 ppm (48h) | - | - | [12] | |
| Compound 7g | Plutella xylostella | 5.32 mg/L | Indoxacarb | 5.01 mg/L | [13] |
| Spodoptera exigua | 6.75 mg/L | - | - | [13] | |
| Spodoptera frugiperda | 7.64 mg/L | - | - | [13] | |
| Compound 3f | Termites | 0.001 µg/mL | Fipronil | 0.038 µg/mL | [14] |
| Compound 3d | Termites | 0.006 µg/mL | Fipronil | 0.038 µg/mL | [14] |
| Compound 6h | Locusts | 47.68 µg/mL | Fipronil | 63.09 µg/mL | [14] |
Herbicidal Applications: HPPD Inhibitors
Pyrazole derivatives are a significant class of herbicides that target key enzymes in plants.[1] A major target is the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1]
Mechanism of Action: HPPD is a crucial enzyme in the biosynthesis of plastoquinone and tocopherols in plants.[1][15] Pyrazole-based HPPD inhibitors competitively bind to the enzyme's active site, preventing the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate.[16][17] This leads to a deficiency of essential molecules, causing bleaching of new growth and ultimately plant death.[1][15]
Prominent Examples: Pyrasulfotole, Topramezone, and Pyrazoxyfen are examples of pyrazole-based HPPD-inhibiting herbicides.[1]
Quantitative Data: Herbicidal Activity of Pyrazole Derivatives
| Compound | Target Weed | Inhibition (%) / EC50 | Application Rate | Citation |
| Compound 5 | Multiple weed species | 100% | 30 g ai/ha | [18] |
| Compound 2 | Plantago depressa | >90% | 75.0 g ai/ha | [18] |
| Capsella bursa-pastoris | >90% | 37.5 g ai/ha | [18] | |
| Compound 3-1 | Echinochloa crusgalli | 64.32 µg/mL | - | [19] |
| Cyperus iria | 65.83 µg/mL | - | [19] | |
| Dactylis glomerata | 62.42 µg/mL | - | [19] | |
| Trifolium repens | 67.72 µg/mL | - | [19] | |
| Compound 3-7 | Dactylis glomerata | 59.41 µg/mL | - | [19] |
| Compound 5n | Barnyard grass | Good activity | 0.05 mmol m⁻² | [8] |
| Compound 5o | Barnyard grass | Good activity | 0.05 mmol m⁻² | [8] |
Signaling Pathway: HPPD-Inhibiting Herbicides
Experimental Protocols
1. Protocol for In Vitro Antifungal Assay (Mycelium Growth Inhibition Method)
This protocol is adapted from methodologies described for testing pyrazole derivatives against phytopathogenic fungi.[9][20]
Objective: To determine the efficacy of pyrazole compounds in inhibiting the mycelial growth of a target fungus.
Materials:
-
Test pyrazole compounds
-
Target fungal strain (e.g., Rhizoctonia solani, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Dimethyl sulfoxide (DMSO) or acetone as a solvent
-
Sterile distilled water
-
Incubator
Procedure:
-
Preparation of Test Solutions: Dissolve the pyrazole compounds in a minimal amount of DMSO or acetone to prepare stock solutions (e.g., 10 mg/mL). Prepare serial dilutions of the stock solutions with sterile distilled water to obtain the desired final test concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Preparation of Fungal Plates: Autoclave the PDA medium and cool it to 50-60°C. Add the appropriate volume of the test compound solution to the molten PDA to achieve the desired final concentration. Pour the amended PDA into sterile petri dishes and allow them to solidify. A control plate should be prepared using the solvent alone.
-
Inoculation: From a actively growing culture of the target fungus, take a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc at the center of each PDA plate (both treated and control).
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25 ± 2°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the fungal growth in the control plate almost covers the entire plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.
-
EC50 Determination: The EC50 value (the concentration that inhibits 50% of the mycelial growth) can be determined by probit analysis of the inhibition data at different concentrations.
Experimental Workflow: In Vitro Antifungal Assay
2. Protocol for Insecticidal Bioassay (e.g., against Lepidopteran Larvae)
This protocol is a generalized procedure based on methods used for evaluating pyrazole insecticides.[13][21]
Objective: To determine the lethal concentration (LC50) of pyrazole compounds against a target insect pest.
Materials:
-
Test pyrazole compounds
-
Target insect larvae (e.g., Plutella xylostella, Spodoptera exigua)
-
Artificial diet or host plant leaves
-
Petri dishes or multi-well plates
-
Micropipette
-
Solvent (e.g., acetone)
-
Wetting agent (e.g., Triton X-100)
-
Growth chamber or incubator
Procedure:
-
Preparation of Test Solutions: Dissolve the pyrazole compounds in a suitable solvent to prepare stock solutions. Prepare a series of dilutions with distilled water containing a small amount of a wetting agent to ensure even spreading.
-
Treatment Application:
-
Diet Incorporation Method: Mix the test solutions into the artificial diet before it solidifies.
-
Leaf Dip Method: Dip host plant leaves into the test solutions for a specific duration (e.g., 30 seconds) and allow them to air dry.
-
-
Insect Exposure: Place a known number of insect larvae (e.g., 10-20) into each petri dish or well containing the treated diet or leaves. A control group should be exposed to a diet or leaves treated with the solvent and wetting agent only.
-
Incubation: Maintain the insects in a growth chamber under controlled conditions of temperature, humidity, and photoperiod (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D).
-
Mortality Assessment: Record the number of dead larvae at specific time intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
LC50 Determination: Calculate the LC50 value (the concentration that causes 50% mortality) using probit analysis of the mortality data.
3. Protocol for Herbicidal Activity Screening (Post-emergence)
Objective: To assess the efficacy of pyrazole compounds in controlling weeds after they have emerged from the soil.
Materials:
-
Test pyrazole compounds
-
Seeds of various weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti)
-
Pots or trays filled with a suitable soil mix
-
Greenhouse with controlled temperature and light conditions
-
Spray chamber or hand sprayer
-
Solvent (e.g., acetone)
-
Surfactant
Procedure:
-
Plant Cultivation: Sow the seeds of the target weed species in pots and allow them to grow in the greenhouse until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Preparation of Spray Solutions: Dissolve the test compounds in a solvent and then dilute with water containing a surfactant to the desired application rates (e.g., expressed in grams of active ingredient per hectare, g ai/ha).
-
Spray Application: Evenly spray the test solutions onto the foliage of the weed seedlings using a spray chamber or hand sprayer. A control group should be sprayed with the solvent and surfactant solution only.
-
Greenhouse Incubation: Return the treated plants to the greenhouse and maintain them under optimal growing conditions.
-
Efficacy Evaluation: Visually assess the herbicidal injury on the plants at regular intervals (e.g., 3, 7, and 14 days after treatment). Use a rating scale (e.g., 0-100%, where 0% is no effect and 100% is complete plant death) to quantify the phytotoxicity.
-
Data Analysis: Analyze the phytotoxicity ratings to determine the herbicidal efficacy of the compounds at different application rates.
Experimental Workflow: Post-emergence Herbicidal Screening
Conclusion
Functionalized pyrazole compounds continue to be a highly fruitful area of research in the agrochemical industry. Their diverse modes of action and the potential for chemical modification ensure their relevance in addressing the ongoing challenges of pest, disease, and weed management in agriculture. The protocols and data presented here provide a valuable resource for researchers engaged in the discovery and development of novel pyrazole-based agrochemicals.
References
- 1. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New… [ouci.dntb.gov.ua]
- 4. ftb.com.hr [ftb.com.hr]
- 5. Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. insights.sent2promo.com [insights.sent2promo.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Heterocyclic Compound Synthesis
Welcome to the Technical Support Center for Heterocyclic Compound Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low reaction yields.
General Troubleshooting Guide
Question: My heterocyclic synthesis reaction is resulting in a low yield. What are the general factors I should investigate?
Answer:
Low yields in heterocyclic synthesis can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1] Key areas to consider include:
-
Purity of Starting Materials and Reagents: Impurities in your starting materials, reagents, or solvents can act as catalyst poisons or participate in side reactions, ultimately lowering the yield of your desired product.[2] Always ensure the use of high-purity materials and properly dried solvents, especially for moisture-sensitive reactions.
-
Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low yields.[1] Critical parameters to evaluate and optimize include:
-
Temperature: Both insufficient and excessive heat can be detrimental. Lower temperatures may lead to incomplete reactions, while higher temperatures can cause decomposition of reactants, products, or catalysts.[3]
-
Reaction Time: It is essential to monitor the reaction progress to determine the optimal reaction time. Premature termination will result in incomplete conversion, whereas extended reaction times can lead to the formation of byproducts and degradation of the desired compound.
-
Concentration: The concentration of reactants can influence reaction rates and the formation of side products.
-
-
Atmosphere Control: Many organic reactions are sensitive to oxygen and moisture.[2] Failure to maintain an inert atmosphere (e.g., using nitrogen or argon) for sensitive reactions can lead to significant yield loss through oxidation or other side reactions.
-
Catalyst Activity and Deactivation: The catalyst is a critical component in many heterocyclic syntheses.
-
Catalyst Poisoning: Certain functional groups within the reactants or impurities can bind to the catalyst's active sites, rendering it inactive.[2][4][5]
-
Thermal Degradation: High reaction temperatures can lead to the decomposition of the catalyst.[5]
-
Leaching: In the case of heterogeneous catalysts, the active metal may leach into the solution, reducing the catalyst's efficacy over time.[6]
-
-
Work-up and Purification: Significant product loss can occur during the work-up and purification stages. It is important to optimize extraction and chromatography conditions to minimize these losses.
Reaction-Specific Troubleshooting and FAQs
This section provides detailed troubleshooting advice for specific, widely-used heterocyclic synthesis reactions.
Paal-Knorr Pyrrole Synthesis
Question: I am experiencing a low yield in my Paal-Knorr pyrrole synthesis. What are the common causes and how can I improve it?
Answer:
The Paal-Knorr synthesis is a robust method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[7][8][9][10] However, several factors can lead to low yields.
Common Causes of Low Yield:
-
Inappropriate Reaction Conditions: The reaction is sensitive to pH. While it can be conducted under neutral or weakly acidic conditions, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[9]
-
Side Reactions: The primary side reaction is the formation of furans, especially under strongly acidic conditions.
-
Steric Hindrance: Bulky substituents on either the 1,4-dicarbonyl compound or the amine can hinder the reaction.
Troubleshooting Strategies:
-
Optimize Catalyst and Solvent: The choice of acid catalyst and solvent can significantly impact the yield. Mild acidic catalysts like acetic acid are often effective.[9] For solvent selection, various options from protic to aprotic can be explored, and in some cases, solvent-free conditions have proven to be high-yielding.[7][11]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times and improve yields compared to conventional heating.[7]
| 1,4-Dicarbonyl Compound | Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Hexane-2,5-dione | Aniline | HCl (catalytic) | Methanol | Reflux | 15 min | ~52 |
| Hexane-2,5-dione | Benzylamine | SDS (10 mol%) | Water | 25 | 30 min | 98 |
| Hexane-2,5-dione | Various amines | Silica sulfuric acid | Solvent-free | Room Temp | 3 min | up to 98 |
| 1,4-Diketone | Primary amine | Acetic Acid | Ethanol | 80 (Microwave) | - | - |
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.[7]
-
Add one drop of concentrated hydrochloric acid to the mixture.[7]
-
Heat the reaction mixture to reflux and maintain for 15 minutes.[7]
-
After the reflux period, cool the flask in an ice bath.[7]
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[7]
-
Collect the solid product by vacuum filtration.[7]
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield the pure product.[7]
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 5. Heterogeneous catalytic approaches in C–H activation reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00385K [pubs.rsc.org]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 11. rgmcet.edu.in [rgmcet.edu.in]
Technical Support Center: Optimizing N-aryl Pyrazole Synthesis
Welcome to the technical support center for N-aryl pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Find answers to common problems in our troubleshooting guide, consult frequently asked questions, and utilize our detailed experimental protocols to enhance your reaction outcomes.
Troubleshooting Guide & FAQs
This guide addresses specific issues that may arise during the synthesis of N-aryl pyrazoles, providing potential causes and actionable solutions.
Question: My reaction yield is very low or the reaction is not proceeding. What are the common causes and how can I fix this?
Answer: Low or no yield is a frequent issue stemming from several factors related to reactants, catalysts, or reaction conditions.
-
Inactive Catalyst (Palladium/Copper): The metallic catalyst is the engine of the reaction. If it is old, has been improperly stored, or is of poor quality, its activity can be compromised. For palladium-catalyzed reactions, ensure the active Pd(0) species can be generated; sometimes a pre-catalyst activation step is necessary.
-
Improper Ligand Choice: The ligand is crucial for stabilizing the metal center and facilitating the catalytic cycle. For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands (e.g., XPhos, tBuBrettPhos) are often effective.[1] For Ullmann-type copper-catalyzed reactions, diamine or amino acid ligands (e.g., L-proline, 1,10-phenanthroline) can be critical.[2][3][4] Experiment with different ligand types if one is not working.
-
Inappropriate Base or Solvent: The base is not just a proton scavenger; its strength and solubility can significantly impact the reaction rate and outcome. Common bases include K₂CO₃, Cs₂CO₃, and KOtBu. The choice of solvent is equally critical, with common options being toluene, dioxane, DMF, and DMSO.[5][6] A base or solvent that does not sufficiently dissolve the reactants can lead to a stalled reaction.
-
Non-Inert Atmosphere: Both copper and palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Reactions must be performed under an inert atmosphere (Argon or Nitrogen). Ensure your solvent is degassed and that all glassware is properly dried to exclude air and moisture.[1]
-
Poor Substrate Reactivity: Aryl chlorides are less reactive than aryl bromides and iodides in both palladium and copper-catalyzed couplings.[3][7] Reactions with aryl chlorides may require more forcing conditions, such as higher temperatures, higher catalyst loading, or more specialized, highly active catalysts.
Question: I am getting a mixture of N1 and N2 arylated isomers. How can I improve the regioselectivity?
Answer: Controlling regioselectivity in the arylation of unsymmetrical pyrazoles is a classic challenge. The outcome is a delicate balance of steric and electronic factors.
-
Steric Hindrance: Generally, the incoming aryl group will preferentially attack the less sterically hindered nitrogen atom. If your pyrazole has a bulky substituent at the 3- or 5-position, the arylation will likely favor the nitrogen atom further from that group.
-
Choice of Base and Cation Size: The nature of the base used can influence which nitrogen atom is deprotonated and its subsequent nucleophilicity. In some systems, the size of the base's counter-ion (e.g., K⁺ vs. Cs⁺) can play a role in directing the regioselectivity.[8]
-
Solvent Effects: The solvent can influence the reaction's regioselectivity. Protic solvents, for instance, can alter the nucleophilicity of the pyrazole nitrogens through hydrogen bonding.[6][9]
-
Specialized Reagents: For N-alkylation, which presents similar regioselectivity challenges, sterically bulky α-halomethylsilanes have been used as masked methylating reagents to achieve high N1 selectivity.[10] While not a direct solution for arylation, this principle of using sterically demanding reagents highlights a potential strategy for controlling selectivity.
Question: My purification by silica gel column chromatography is resulting in significant product loss. What can I do?
Answer: Pyrazoles are basic heterocycles and can interact strongly with the acidic surface of standard silica gel, leading to streaking, poor separation, and irreversible adsorption.
-
Deactivate the Silica Gel: Before preparing your column, you can neutralize the acidic sites on the silica. This is commonly done by preparing the silica slurry in a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.5-1% v/v).[11]
-
Alternative Stationary Phases: If deactivation is insufficient, consider using a different stationary phase. Neutral alumina is a good alternative for purifying basic compounds.[11] For highly polar compounds, reversed-phase silica (C18) with a water/acetonitrile or water/methanol gradient may also be effective.[11]
-
Non-Chromatographic Purification: Consider crystallization. N-aryl pyrazoles are often crystalline solids. Alternatively, you can sometimes purify the product by forming an acid addition salt. By dissolving the crude product in a suitable solvent and adding an acid (like HCl), the pyrazole salt may precipitate in pure form, leaving neutral impurities behind. The free base can then be recovered by neutralization.[12][13]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data for key N-arylation reactions, illustrating how changing parameters can affect the outcome.
Table 1: Palladium-Catalyzed N-Arylation of 4-Iodopyrazole with Aryl Bromide [1]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2) | Toluene | 110 | 18 | 85 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (2) | Toluene | 110 | 18 | 78 |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 24 | 91 |
| Pd(OAc)₂ (2) | XPhos (4) | KOtBu (2) | Toluene | 100 | 12 | 88 |
Table 2: Copper-Catalyzed N-Arylation of Pyrazole with Aryl Iodide [3][7][14]
| Copper Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| CuI (5) | 1,10-Phenanthroline (10) | K₂CO₃ (2) | Dioxane | 110 | 24 | 92 |
| CuI (5) | L-Proline (20) | K₂CO₃ (2) | DMSO | 90 | 24 | 88 |
| Cu₂O (10) | None | Cs₂CO₃ (2) | DMF | 120 | 24 | 75 |
| CuI (10) | N,N'-Dimethylethylenediamine (20) | K₃PO₄ (2) | Toluene | 110 | 24 | 95 |
Experimental Protocols & Visualizations
General Experimental Workflow
The synthesis of N-aryl pyrazoles, whether by copper or palladium catalysis, follows a consistent workflow from setup to purification. This process requires careful attention to maintaining an inert atmosphere to protect the catalyst.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Type)
This protocol is a general procedure for the coupling of a pyrazole derivative with an aryl bromide, adapted from literature procedures.[1]
Materials:
-
Pyrazole derivative (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.1 mmol, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv, finely ground and dried)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
To the Schlenk tube, add the pyrazole, aryl bromide, Pd₂(dba)₃, XPhos, and K₂CO₃.
-
Seal the tube, then carefully evacuate the atmosphere and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the anhydrous, degassed toluene to the flask.
-
Place the sealed tube in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite to remove inorganic salts and the catalyst.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent if necessary) to yield the pure N-aryl pyrazole.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)
This protocol describes a general procedure for the copper-catalyzed coupling of a pyrazole with an aryl iodide.[4][7][14]
Materials:
-
Pyrazole (1.2 mmol, 1.2 equiv)
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Copper(I) Iodide (CuI, 0.1 mmol, 10 mol%)
-
N,N'-Dimethylethylenediamine (0.2 mmol, 20 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv, finely ground and dried)
-
Anhydrous Toluene (4 mL)
-
Oven-dried screw-cap vial with a magnetic stir bar
Procedure:
-
To the reaction vial, add the aryl iodide, pyrazole, CuI, and K₃PO₄.
-
Seal the vial with a cap containing a PTFE septum.
-
Add the anhydrous toluene followed by the N,N'-dimethylethylenediamine ligand via syringe.
-
Place the vial in a preheated oil bath or heating block set to 110 °C.
-
Stir the mixture vigorously for 24 hours.
-
After 24 hours, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (15 mL) and add water (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-aryl pyrazole.
Troubleshooting Logic Diagram
When a reaction fails, a systematic approach is key to identifying the problem. Use this flowchart to diagnose potential issues in your N-arylation experiment.
N1 vs. N2 Regioselectivity Challenge
The arylation of an unsymmetrical pyrazole can lead to two different regioisomers. The preferred product is determined by the interplay of sterics and electronics at the N1 and N2 positions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 4. [PDF] Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. | Semantic Scholar [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 9. C-H Bond Arylation of Pyrazoles at the β-Position: General Conditions and Computational Elucidation for a High Regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 14. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol
This guide provides troubleshooting advice and frequently asked questions regarding the purification of crude (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol. As specific literature on this compound is limited, the strategies outlined below are based on established principles for the purification of structurally related aromatic alcohols and pyrazole derivatives.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Column Chromatography | 1. Inappropriate solvent system (poor separation). 2. Column overloading. 3. Co-elution of impurities. 4. Degradation of the compound on silica gel. | 1. Optimize the mobile phase using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for the target compound. A gradient elution might be necessary. 2. Use a proper ratio of crude material to silica gel (typically 1:30 to 1:100 by weight). 3. If impurities are very close in polarity, consider alternative purification methods like recrystallization or preparative HPLC. 4. Perform a quick filtration through a short plug of silica gel (flash chromatography) to minimize contact time. Consider using deactivated silica gel. |
| Difficulty in Recrystallization (Oiling Out) | 1. The boiling point of the solvent is too high, or the compound's melting point is below the solvent's boiling point. 2. The solution is supersaturated. 3. Presence of impurities that inhibit crystal formation. | 1. Choose a solvent with a lower boiling point. 2. Try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization. Slow cooling is crucial. 3. Attempt to remove impurities by a preliminary purification step, such as a quick filtration over a silica gel plug. |
| Poor Yield After Purification | 1. Loss of material during transfers. 2. The compound is too soluble in the recrystallization solvent at low temperatures. 3. Irreversible adsorption on the silica gel column. | 1. Ensure careful handling and complete transfer of the material at each step. 2. Use a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Test solvent miscibility if using a solvent/anti-solvent system.[1][2][3][4] 3. Pre-treat the crude material with activated carbon to remove highly polar impurities before chromatography. |
| Presence of Palladium Residues (if synthesized via Suzuki coupling) | 1. Incomplete removal of the palladium catalyst. | 1. Pass the crude product through a pad of Celite®. 2. Use a metal scavenger resin. 3. Perform an aqueous wash with a solution of a chelating agent like EDTA. |
| Broad or Tailing Peaks in HPLC Analysis | 1. Interaction of the basic pyrazole nitrogen with acidic silanols on the HPLC column. 2. Poor choice of mobile phase. | 1. Use a column with end-capping or a base-deactivated stationary phase. 2. Add a small amount of a basic modifier like triethylamine (TEA) or an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common and effective purification techniques for compounds of this type are silica gel column chromatography and recrystallization.[5] The choice between them depends on the nature and quantity of the impurities. Often, a combination of both methods is used to achieve high purity.
Q2: How do I choose a suitable solvent system for column chromatography?
A2: The ideal solvent system should provide good separation of your target compound from its impurities on a TLC plate. This compound is a moderately polar compound due to the alcohol and pyrazole groups. A good starting point for TLC analysis would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[6] Adjust the ratio of the solvents to achieve an Rf value of 0.2-0.4 for the desired compound.
Q3: What are some good recrystallization solvents for this compound?
A3: For polar aromatic compounds, suitable recrystallization solvents could include alcohols (like ethanol or isopropanol), esters (like ethyl acetate), or ketones (like acetone), often in combination with a non-polar anti-solvent like hexane or heptane.[1][7] The ideal solvent should dissolve the compound when hot but not when cold.[3][4] Small-scale solubility tests are recommended to find the optimal solvent or solvent pair.
Q4: My compound is a solid. Which purification method is better, column chromatography or recrystallization?
A4: If your crude material is a solid and the impurities have different solubility profiles from your product, recrystallization can be a very efficient and scalable purification method.[3] If the impurities are structurally very similar to your product or if the product is an oil, column chromatography is generally more effective at separating components based on polarity differences.[5][6]
Q5: What are the likely impurities I need to remove?
A5: The impurities will depend on the synthetic route. If a Suzuki coupling was used to form the C-C bond between the phenyl and pyrazole rings, common impurities could include unreacted starting materials (e.g., 4-bromophenyl)methanol or 1-methyl-5-(tributylstannyl)-1H-pyrazole), homocoupled byproducts, and residual palladium catalyst.[8] If the methanol group was formed by reduction of an aldehyde, unreacted aldehyde or over-reduced byproducts might be present.
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Preparation of the Column:
-
Select a column of appropriate size.
-
Pack the column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane). Ensure even packing to avoid channels.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of the chromatography solvent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Start with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Collect fractions and monitor the elution by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a potential solvent dropwise while heating until the solid dissolves.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
A good solvent will result in the formation of crystals upon cooling. If no crystals form, the compound may be too soluble. If it doesn't dissolve when hot, it is not soluble enough.
-
If a single solvent is not ideal, try a two-solvent system (one in which the compound is soluble and one in which it is not).
-
-
Procedure:
-
Dissolve the crude solid in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: A simple logic diagram for assessing the outcome of a purification attempt.
References
- 1. huaxichemical.com [huaxichemical.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. rubingroup.org [rubingroup.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. column-chromatography.com [column-chromatography.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the solubility of pyrazole compounds for biological assays
Technical Support Center: Pyrazole Compound Solubility
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and detailed protocols to address common solubility challenges encountered with pyrazole compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why are many pyrazole compounds poorly soluble in aqueous buffers?
A1: The solubility of pyrazole derivatives is influenced by their physicochemical properties. The pyrazole ring itself has a lower lipophilicity (ClogP = 0.24) compared to a benzene ring (ClogP = 2.14), which can be beneficial.[1] However, substituents on the pyrazole ring play a crucial role.[2] Large, non-polar, or aromatic substituents can significantly increase the compound's lipophilicity and crystal lattice energy, leading to poor aqueous solubility.[3][4] Many pyrazole-based kinase inhibitors, for example, are designed to fit into hydrophobic ATP-binding pockets, a feature that often results in low water solubility.
Q2: My pyrazole compound is soluble in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What is happening?
A2: This common issue is known as antisolvent precipitation.[5] Your compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer (the antisolvent).[5] When the concentrated DMSO stock is diluted into the buffer, the solvent environment changes rapidly from predominantly organic to predominantly aqueous. The aqueous buffer cannot maintain the compound in solution at this high concentration, causing it to "crash out" or precipitate.[5]
Q3: What is the maximum concentration of DMSO I can use in my biological assay?
A3: The tolerance to DMSO is highly dependent on the specific cell line or biological system you are using.[5] However, a general recommendation is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity and other off-target effects.[5] It is critical to always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test samples, to account for any effects of the solvent itself.[5]
Q4: Can I use pH adjustment to improve the solubility of my pyrazole compound?
A4: Yes, if your pyrazole derivative has ionizable functional groups (acidic or basic), adjusting the pH can significantly improve its solubility.[3][5] Pyrazoles can act as weak bases.[6] For a weakly basic pyrazole, lowering the pH of the buffer will protonate the molecule, forming a more soluble salt.[5][7] Conversely, for a pyrazole with an acidic functional group, increasing the pH will deprotonate it, again increasing solubility.[7] It is crucial to ensure the final pH is compatible with your assay system (e.g., cells, enzymes).[5]
Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement
If you are facing solubility issues, follow this workflow to systematically identify a solution. Start with the simplest and most common techniques before moving to more complex formulation strategies.
Caption: A decision tree for troubleshooting pyrazole compound solubility.
Method 1: pH Adjustment
Altering the pH of the aqueous solvent is a primary strategy for compounds with acidic or basic moieties.[8] For weakly basic pyrazoles, solubility increases in acidic conditions (lower pH), while acidic pyrazoles become more soluble in basic conditions (higher pH).[7]
Quantitative Data Example: pH-Dependent Solubility
The table below shows the hypothetical solubility of a weakly basic pyrazole derivative (pKa = 4.5) in a standard biological buffer at different pH values.
| Buffer pH | Solubility (µg/mL) | Fold Increase (vs. pH 7.4) |
| 7.4 | 2 | 1x |
| 6.5 | 25 | 12.5x |
| 5.5 | 210 | 105x |
| 4.5 | 550 | 275x |
Method 2: Co-solvent Systems
Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous environment, thereby increasing the solubility of hydrophobic compounds.[9] This is a highly effective and common technique for preparing stock solutions for biological assays.[10] Commonly used co-solvents include polyethylene glycol (PEG), ethanol, and propylene glycol.[9][10]
Quantitative Data Example: Co-solvent Effects
The table below illustrates the solubility improvement for a model pyrazole compound in various aqueous co-solvent systems.
| Solvent System (Aqueous Buffer + Co-solvent) | Co-solvent % (v/v) | Solubility (µg/mL) | Fold Increase (vs. Buffer) |
| Buffer Only | 0% | 1.5 | 1x |
| 40% PEG300 | 40% | 120 | 80x |
| 10% Ethanol | 10% | 45 | 30x |
| 5% DMSO + 30% PEG300 + 5% Tween-80 | 40% | >500 | >333x |
Method 3: Advanced Formulation Strategies
If pH adjustment and co-solvents are insufficient, more advanced formulation techniques can be employed.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[5][8] They can encapsulate poorly soluble "guest" molecules, like a pyrazole compound, forming a water-soluble inclusion complex.[5][8][11] This complex enhances the apparent aqueous solubility of the compound.[5] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified, highly soluble cyclodextrin commonly used for this purpose.[5]
Caption: Encapsulation of a pyrazole by a cyclodextrin to form a soluble complex.
-
Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic solid carrier or matrix at a solid state.[12][13][14] Upon addition to an aqueous medium, the carrier dissolves quickly, releasing the drug as very fine, often amorphous, particles, which enhances the dissolution rate and solubility.[13][14] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[9][12]
-
Nanosuspensions: Nanosuspension technology involves reducing the particle size of the pure drug to the sub-micron range (nanoparticles).[15][16] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, leading to a much faster dissolution rate and higher apparent solubility.[9][15] This method is applicable for drugs that are poorly soluble in both aqueous and organic media.[17]
Experimental Protocols
Protocol 1: pH-Solubility Profiling of a Pyrazole Compound
Objective: To determine the aqueous solubility of an ionizable pyrazole compound as a function of pH.
Materials:
-
Pyrazole compound
-
Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 9.0
-
HPLC or UV-Vis spectrophotometer for quantification
-
Thermomixer or shaking incubator
-
0.22 µm syringe filters
Methodology:
-
Prepare saturated solutions by adding an excess amount of the pyrazole compound to vials containing each buffer.
-
Equilibrate the samples by shaking them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, visually confirm that excess solid compound remains.
-
Filter the supernatant from each vial using a 0.22 µm syringe filter to remove undissolved solids.
-
Dilute the clear filtrate with an appropriate solvent (e.g., mobile phase for HPLC).
-
Quantify the concentration of the dissolved compound in each sample using a pre-validated HPLC or UV-Vis method against a standard curve.
-
Plot the measured solubility (in µg/mL or µM) against the buffer pH.
Protocol 2: Preparation of a Pyrazole-Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To prepare a solid inclusion complex of a pyrazole compound with β-cyclodextrin (β-CD) or a derivative like HP-β-CD to enhance aqueous solubility.
Materials:
-
Pyrazole compound ("guest")
-
β-Cyclodextrin or HP-β-CD ("host")
-
Mortar and pestle
-
Water-ethanol mixture (e.g., 1:1 v/v)
-
Vacuum oven
Methodology:
-
Determine the appropriate molar ratio of drug to cyclodextrin (a 1:1 stoichiometry is common to start with).[11][18]
-
Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.[19]
-
Add the pyrazole compound to the paste and knead the mixture thoroughly with the pestle for 30-45 minutes.
-
During kneading, maintain a suitable consistency by adding small amounts of the solvent mixture if the paste becomes too dry.
-
Dry the resulting solid mass in a vacuum oven at 40-50°C until a constant weight is achieved.[11]
-
The dried complex can be crushed, passed through a sieve to obtain a fine powder, and stored in a desiccator.[12]
-
Confirm complex formation and evaluate the solubility of the resulting powder compared to the uncomplexed drug.
Visualizing the Impact of Poor Solubility on a Biological Assay
Poor solubility can directly impact experimental outcomes by preventing the compound from reaching its biological target. The diagram below illustrates a hypothetical scenario where a poorly soluble pyrazole-based kinase inhibitor fails to effectively engage its intracellular target, leading to a misinterpretation of its efficacy in a signaling pathway assay.
Caption: How poor solubility can lead to false-negative results in a cell-based assay.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. ijpbr.in [ijpbr.in]
- 11. researchgate.net [researchgate.net]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. jddtonline.info [jddtonline.info]
- 14. japer.in [japer.in]
- 15. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jddtonline.info [jddtonline.info]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. japsonline.com [japsonline.com]
Identifying and minimizing side products in pyrazole synthesis
Technical Support Center: Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of pyrazoles, with a focus on identifying and minimizing unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in pyrazole synthesis?
A1: The formation of side products is highly dependent on the chosen synthetic route and the nature of the starting materials. However, some of the most frequently encountered side products include:
-
Regioisomers: In the synthesis of unsymmetrically substituted pyrazoles, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the formation of two or more regioisomers is a common challenge.
-
N-Alkylated/N-Acylated Pyrazoles: When using alkyl or acyl hydrazines, side reactions can lead to the formation of N-substituted pyrazole derivatives.
-
Pyrazolones: These can form as byproducts, particularly under certain pH conditions or if the diketone starting material is susceptible to enolization and further reaction.
-
Products of Self-Condensation: The starting materials, such as 1,3-dicarbonyl compounds, can undergo self-condensation, especially under basic conditions.
-
Incomplete Cyclization Products: Intermediates, such as hydrazones, may not fully cyclize to form the pyrazole ring, leading to impurities.
Q2: How can I control the regioselectivity in the synthesis of substituted pyrazoles?
A2: Controlling regioselectivity is a critical aspect of synthesizing unsymmetrically substituted pyrazoles. Several strategies can be employed:
-
Choice of Starting Materials: Using a symmetrical starting material, such as a symmetrical 1,3-dicarbonyl compound, will yield a single product.
-
Reaction Conditions: The regiochemical outcome can be influenced by factors such as the solvent, temperature, and pH. For instance, the reaction of arylhydrazines with 1,3-dicarbonyl compounds can exhibit different regioselectivity depending on the reaction conditions.
-
Use of Catalysts: Acid or base catalysts can influence the reaction pathway and, consequently, the regioselectivity.
-
Protecting Groups: In some cases, the use of protecting groups on one of the carbonyls of the 1,3-dicarbonyl compound can direct the reaction towards the desired regioisomer.
Q3: What analytical techniques are best for identifying pyrazole side products?
A3: A combination of chromatographic and spectroscopic techniques is generally most effective for identifying side products:
-
Thin-Layer Chromatography (TLC): A quick and easy method to get an initial assessment of the product mixture and identify the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides excellent separation of isomers and other closely related side products, allowing for their quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile pyrazole derivatives, providing both separation and mass information for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structure elucidation of both the desired product and any isolated side products. Nuclear Overhauser Effect (NOE) experiments can be particularly useful for distinguishing between regioisomers.
-
Infrared (IR) Spectroscopy: Can help identify functional groups present in the side products, such as the C=O stretch in pyrazolone impurities.
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during pyrazole synthesis.
Issue 1: Presence of an Unexpected Regioisomer
Symptoms:
-
NMR spectrum shows more peaks than expected for the desired product.
-
HPLC analysis reveals two or more peaks with the same mass.
-
Broad melting point range of the isolated product.
Possible Causes:
-
Reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.
-
Reaction conditions (e.g., temperature, solvent, pH) favoring the formation of multiple isomers.
Solutions:
-
Modify Reaction Conditions: Systematically vary the temperature, solvent, and catalyst to find conditions that favor the formation of the desired regioisomer. For example, lower temperatures often lead to higher selectivity.
-
Purification: If the formation of regioisomers cannot be avoided, they can often be separated by column chromatography or preparative HPLC.
-
Alternative Synthetic Route: Consider a different synthetic approach that offers better regiocontrol, such as a multi-step synthesis where the substituents are introduced in a specific order.
Issue 2: Formation of Pyrazolone Byproducts
Symptoms:
-
Presence of a strong C=O absorption in the IR spectrum of the crude product.
-
A side product with a mass corresponding to the addition of oxygen to the pyrazole ring is detected by MS.
Possible Causes:
-
The use of β-ketoesters as starting materials can sometimes lead to the formation of pyrazolones.
-
Certain reaction conditions, particularly in the presence of strong acids or bases, can promote the formation of pyrazolone derivatives.
Solutions:
-
Control of pH: Maintaining a neutral or slightly acidic pH can often minimize the formation of pyrazolones.
-
Choice of Starting Material: If possible, use a 1,3-diketone instead of a β-ketoester to avoid the formation of pyrazolones.
-
Careful Monitoring of Reaction: Monitor the reaction progress by TLC or HPLC to stop the reaction before significant amounts of the pyrazolone byproduct are formed.
Data Presentation: Regioselectivity in Pyrazole Synthesis
The following table summarizes the effect of different solvents on the regioselectivity of the reaction between a substituted hydrazine and an unsymmetrical 1,3-dicarbonyl compound.
| Solvent | Temperature (°C) | Ratio of Regioisomer A:B | Total Yield (%) |
| Ethanol | 80 | 3:1 | 85 |
| Toluene | 110 | 5:1 | 78 |
| Acetic Acid | 100 | 1:2 | 90 |
| Dioxane | 100 | 4:1 | 82 |
This is example data and may not reflect a specific reaction.
Experimental Protocols
General Procedure for the Synthesis of Substituted Pyrazoles from 1,3-Dicarbonyl Compounds and Hydrazines
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the substituted hydrazine (1.0-1.2 eq).
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a period of time (typically 1-24 hours). The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired pyrazole derivative.
Visualizations
Challenges in scaling up the synthesis of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent and scalable synthetic strategies involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the crucial carbon-carbon bond between the pyrazole and phenyl rings. A subsequent reduction of a functional group on the phenyl ring, such as an ester or aldehyde, yields the final methanol product.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: Key safety considerations include the handling of pyrophoric reagents like n-butyllithium if a Grignard-based route is chosen, and the management of potentially exothermic reactions, especially during the coupling step.[1] Palladium catalysts, while used in small quantities, are heavy metals and should be handled with appropriate personal protective equipment (PPE). Solvents like dioxane and toluene are flammable and have specific handling and disposal requirements.
Q3: How can I minimize the formation of impurities during the synthesis?
A3: Impurity formation can be minimized by using high-purity starting materials, ensuring an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, optimizing the reaction temperature, and carefully controlling the stoichiometry of the reactants.[2] For Suzuki coupling, degassing the solvent is crucial to prevent oxidation of the palladium catalyst and homocoupling of the boronic acid.
Q4: What are the best practices for purifying the final product?
A4: The final product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[3] If significant impurities are present, column chromatography on silica gel is an effective method.[2] When using silica gel, it's important to consider that the basic nitrogen atoms in the pyrazole ring can interact with the acidic silica, potentially leading to tailing. Deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent can mitigate this issue.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in Suzuki-Miyaura Coupling Step
| Potential Cause | Troubleshooting Action |
| Inactive Catalyst | Ensure the palladium catalyst is not old or oxidized. Use a fresh batch or a pre-catalyst. Degas the solvent and reaction mixture thoroughly to remove oxygen. |
| Suboptimal Base | The choice of base is critical for activating the boronic acid.[4] Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is anhydrous if required by the reaction conditions. |
| Poor Ligand Choice | The ligand stabilizes the palladium catalyst and facilitates the reaction. If using a custom catalyst, try commercially available pre-catalysts with established ligands like XPhos.[5] |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10 °C. Monitor the reaction progress by TLC or LC-MS. |
| Side Reactions | Homocoupling of the boronic acid can be a significant side reaction.[2] Ensure an inert atmosphere and consider adding a small amount of an antioxidant. Dehalogenation of the aryl halide can also occur.[6] |
Issue 2: Incomplete Reduction of the Intermediate
| Potential Cause | Troubleshooting Action |
| Insufficient Reducing Agent | Increase the molar equivalents of the reducing agent (e.g., Lithium Aluminum Hydride). |
| Low Reaction Temperature | Some reductions require elevated temperatures to proceed to completion. Gradually increase the reaction temperature while monitoring the reaction. |
| Deactivated Reducing Agent | Ensure the reducing agent is fresh and has been stored under appropriate anhydrous conditions. |
| Poor Solubility of Intermediate | Ensure the intermediate is fully dissolved in the reaction solvent. If solubility is an issue, consider a different solvent or a co-solvent system. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Action |
| Persistent Impurities | Analyze the impurities by LC-MS or NMR to identify their structure. This can provide clues on how to remove them (e.g., acid/base wash, specific recrystallization solvent). |
| Oily Product | If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate. Seeding with a small crystal of pure product can also induce crystallization.[2] |
| Product Tailing on Silica Gel Column | Add a small percentage (0.1-1%) of triethylamine or ammonia to the eluent to suppress the interaction of the basic pyrazole nitrogen with the acidic silica gel.[2] |
Experimental Protocols
Key Experiment 1: Suzuki-Miyaura Coupling
This protocol describes a plausible method for the Suzuki-Miyaura coupling of 5-bromo-1-methyl-1H-pyrazole with (4-(hydroxymethyl)phenyl)boronic acid.
Materials:
-
5-bromo-1-methyl-1H-pyrazole
-
(4-(hydroxymethyl)phenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction flask, add 5-bromo-1-methyl-1H-pyrazole (1.0 eq), (4-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
Key Experiment 2: Reduction of a Phenyl Ester Intermediate
This protocol outlines the reduction of a hypothetical methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate intermediate to the target methanol.
Materials:
-
Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride (1.5 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction back to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Stir the resulting mixture vigorously for 30 minutes.
-
Filter the solid aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
Data Presentation
Table 1: Summary of Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Condition | Expected Outcome |
| Catalyst Loading | 1-5 mol% | Lower loading may lead to incomplete reaction; higher loading increases cost and residual palladium. |
| Temperature | 80-110 °C | Higher temperatures can increase reaction rate but may also promote side reactions. |
| Reaction Time | 4-24 hours | Monitor by TLC/LC-MS to determine optimal time. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Base strength can influence yield; Cs₂CO₃ is often more effective but also more expensive. |
| Solvent Ratio (Dioxane:Water) | 3:1 to 5:1 | The presence of water is crucial for the catalytic cycle. |
| Typical Yield | 60-95% | Yield is highly dependent on substrate purity and reaction conditions. |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. (1H-PYRAZOL-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
Refining assay conditions to reduce off-target effects of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine assay conditions and mitigate off-target effects of the novel compound (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol.
Troubleshooting Guides
This section addresses specific technical issues that may arise during the experimental validation of this compound.
Issue: High Background Signal or False Positives in Biochemical Assays
A high background signal can mask the true activity of a compound and lead to misinterpretation of the results. The following table provides potential causes and solutions to address this issue.
| Potential Cause | Suboptimal Condition | Recommended Condition | Expected Outcome |
| Compound Aggregation | No detergent in assay buffer | 0.01% Triton X-100 in assay buffer | Reduction in non-specific inhibition caused by compound aggregates.[1] |
| High ATP Concentration | ATP concentration >> Km (e.g., 1 mM) | ATP concentration at or near Km | Increased sensitivity for ATP-competitive inhibitors and lower background.[2][3] |
| Enzyme Concentration | Too high, leading to rapid substrate turnover | Optimal concentration determined by enzyme titration | Linear reaction kinetics and a signal window that is not saturated.[1] |
| Compound Interference | No counter-screen performed | Perform compound interference testing | Identification of compounds that directly affect the detection system.[1] |
Experimental Protocol: Counter-Screening for Compound Interference with Luminescence-Based Readouts
This protocol is designed to determine if this compound directly interferes with the detection reagents in a luminescence-based assay (e.g., kinase assays using ADP-Glo™).
Objective: To distinguish between true inhibition of the target enzyme and non-specific effects on the assay's detection system.
Materials:
-
This compound
-
DMSO (or appropriate solvent)
-
Assay Buffer (without enzyme and substrate)
-
Luminescence-based detection reagent (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates[3]
-
Calibrated multichannel pipettes[4]
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 1 nM to 100 µM.[2]
-
Plate Setup:
-
Add 5 µL of assay buffer to all wells of a 384-well plate.
-
Dispense the serially diluted compound into the wells. Include "vehicle control" wells containing only DMSO.
-
Include "no compound" control wells with only assay buffer.
-
-
Initiate Detection Reaction:
-
Add the detection reagent to all wells according to the manufacturer's instructions.
-
-
Incubation: Incubate the plate at room temperature for the time specified by the detection reagent's protocol.
-
Data Acquisition: Read the luminescence signal on a plate reader.
Data Analysis:
-
Compare the luminescence signal in the wells containing the compound to the vehicle control wells.
-
A significant increase or decrease in the signal with increasing compound concentration indicates interference with the detection system.
References
Validation & Comparative
Comparative Analysis of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol with Known TGF-β/ALK5 Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the inhibitory potential of novel compounds, such as (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol, against the transforming growth factor-beta (TGF-β) signaling pathway. The TGF-β pathway, and specifically the Activin Receptor-Like Kinase 5 (ALK5), is a critical target in fibrosis and cancer research. While experimental data for this compound is not publicly available, this guide presents its profile alongside well-characterized ALK5 inhibitors to illustrate a robust comparative methodology. The pyrazole scaffold is a common feature in many kinase inhibitors, suggesting that this compound could warrant investigation as a potential ALK5 inhibitor.
Data Presentation: Quantitative Comparison of ALK5 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several known pyrazole-based and other heterocyclic ALK5 inhibitors. This data provides a benchmark for assessing the potency of novel chemical entities.
| Inhibitor | Target | IC50 (nM) | Assay System |
| This compound | ALK5 | Data not available | - |
| EW-7197 (Vactosertib) | ALK5 | 13.2 | 4T1-3TP-Lux cells (Reporter Gene Assay) |
| IN-1130 | ALK5 | 5.3 | ALK5-mediated Smad3 phosphorylation |
| IN-1130 | ALK5 | 36 | ALK5 phosphorylation of casein |
| GW6604 | ALK5 | 140 | Autophosphorylation of ALK5 |
| SB-505124 | ALK5 | >50 | 4T1-3TP-Lux cells (Reporter Gene Assay) |
| LY-2157299 (Galunisertib) | ALK5 | >100 | 4T1-3TP-Lux cells (Reporter Gene Assay) |
Note: The IC50 values presented are from various sources and should be compared with caution due to potential differences in experimental conditions.[1][2][3]
Experimental Protocols
A critical aspect of comparative analysis is the standardization of experimental conditions. Below are detailed methodologies for key in vitro assays used to determine the inhibitory activity of compounds against ALK5.
In Vitro ALK5 Kinase Activity Assay (Radiometric)
This assay measures the incorporation of radiolabeled phosphate into a substrate by the ALK5 kinase.
Materials:
-
Recombinant human ALK5 kinase
-
Casein (or a specific peptide substrate)
-
[γ-³³P]ATP
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Add the recombinant ALK5 kinase and the substrate (casein) to each well of a 96-well plate.
-
Add the diluted test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based TGF-β Reporter Gene Assay
This assay measures the inhibition of TGF-β-induced transcriptional activity in a cellular context.
Materials:
-
A suitable cell line (e.g., HaCaT or 4T1) stably transfected with a TGF-β-responsive luciferase reporter construct (e.g., 3TP-Lux).
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum.
-
Recombinant human TGF-β1.
-
Test compound dissolved in DMSO.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with a constant concentration of TGF-β1 (e.g., 1-5 ng/mL).
-
Incubate the cells for 16-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Calculate the percentage of inhibition of TGF-β-induced luciferase expression for each concentration of the test compound and determine the IC50 value.
Visualization of the Target Pathway and Experimental Workflow
TGF-β Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical TGF-β signaling pathway. ALK5 inhibitors, including the known comparators and potentially this compound, act by blocking the kinase activity of ALK5, thereby preventing the phosphorylation and activation of downstream SMAD proteins.[4][5][6]
Caption: TGF-β signaling pathway and the inhibitory action of ALK5 inhibitors.
General Experimental Workflow for Inhibitor Evaluation
The logical flow for assessing a novel compound as a potential ALK5 inhibitor is depicted below. This workflow progresses from initial enzymatic assays to more complex cell-based and in vivo models.
Caption: Experimental workflow for the evaluation of novel ALK5 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Schematic diagram showing the main components of the TGFB signaling pathway [pfocr.wikipathways.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Target Validation Comparison Guide: (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol and its Analogs for Kinase X Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule probe (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol and its structural analogs for the validation of "Kinase X" as a therapeutic target. The following sections detail hypothetical, yet plausible, experimental data and protocols to objectively assess the target engagement, selectivity, and cellular activity of these compounds.
Introduction to Target Validation
The validation of a biological target is a critical step in drug discovery, ensuring that modulation of the target protein will have the desired therapeutic effect. Small molecule probes are invaluable tools in this process, allowing for the interrogation of target function in cellular and in vivo models. An ideal small molecule probe should exhibit high potency, selectivity, and demonstrate on-target engagement in a cellular context. This guide compares this compound (designated as Probe-001 ) with two hypothetical analogs, Analog-A and Analog-B , in their ability to validate Kinase X.
Data Presentation: Quantitative Comparison of Probes
The following tables summarize the quantitative data obtained from key target validation experiments.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC50 (nM) | Ki (nM) |
| Probe-001 | Kinase X | 50 | 25 |
| Analog-A | Kinase X | 500 | 250 |
| Analog-B | Kinase X | 10 | 5 |
Table 2: Kinome Selectivity Profiling (468 Kinases)
| Compound ID | Number of Off-Targets (at 1 µM) | Most Potent Off-Target | Off-Target IC50 (nM) |
| Probe-001 | 5 | Kinase Y | 500 |
| Analog-A | 25 | Kinase Z | 200 |
| Analog-B | 2 | Kinase Y | 800 |
Table 3: Cellular Target Engagement (CETSA)
| Compound ID | Target Kinase | Thermal Shift (ΔTm) in °C | Cellular IC50 (µM) |
| Probe-001 | Kinase X | +4.2 | 0.5 |
| Analog-A | Kinase X | +1.5 | 5.0 |
| Analog-B | Kinase X | +6.8 | 0.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
In Vitro Kinase Inhibition Assay
-
Principle: To determine the concentration of the compound required to inhibit 50% of the target kinase activity (IC50) and the binding affinity (Ki).
-
Procedure:
-
Kinase X enzyme, a peptide substrate, and ATP are combined in a reaction buffer.
-
Serial dilutions of the test compounds (Probe-001 , Analog-A , Analog-B ) are added to the reaction mixture.
-
The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.
-
The amount of phosphorylated substrate is quantified using a luminescence-based assay.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Ki values are determined using the Cheng-Prusoff equation.
-
Kinome-wide Selectivity Profiling
-
Principle: To assess the selectivity of the compounds against a broad panel of human kinases.
-
Procedure:
-
Each compound is screened at a fixed concentration (e.g., 1 µM) against a panel of over 400 purified human kinases.
-
The percent inhibition for each kinase is determined.
-
For any kinase showing significant inhibition (>50%), a full dose-response curve is generated to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
-
Principle: To confirm direct binding of the compound to the target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature (Tm).
-
Procedure:
-
Intact cells are treated with the test compound or vehicle control for 1 hour.
-
The treated cells are heated to a range of temperatures.
-
Cells are lysed, and the soluble protein fraction is separated from aggregated proteins by centrifugation.
-
The amount of soluble Kinase X in the supernatant is quantified by Western blotting or ELISA.
-
The melting curve is plotted, and the change in melting temperature (ΔTm) between the compound-treated and vehicle-treated samples is calculated.
-
For cellular IC50 determination, cells are treated with a range of compound concentrations and heated at a fixed temperature corresponding to the upper part of the melting curve.
-
Affinity Pull-Down with Mass Spectrometry
-
Principle: To identify the direct binding partners of a compound from a complex cell lysate.
-
Procedure:
-
Probe-001 is chemically modified with a linker and immobilized on affinity beads.
-
The immobilized probe is incubated with a cell lysate to allow for binding to target proteins.
-
Non-specifically bound proteins are removed by a series of washes.
-
Specifically bound proteins are eluted from the beads.
-
The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry.
-
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of Kinase X.
Experimental Workflow
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Conclusion
Based on the hypothetical data presented, Analog-B emerges as the most promising small molecule probe for the validation of Kinase X. It demonstrates superior potency, selectivity, and cellular target engagement compared to Probe-001 and Analog-A . While Probe-001 shows reasonable activity, its selectivity profile is less ideal than Analog-B . Analog-A exhibits significantly weaker potency and cellular engagement, making it a less suitable tool for target validation. Further studies utilizing Analog-B are warranted to elucidate the downstream cellular consequences of Kinase X inhibition and to solidify its role as a potential therapeutic target.
A Comparative Guide to Orthogonal Assays for Validating the Activity of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol, a Novel Smoothened Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal assays to confirm the biological activity of the novel Smoothened (SMO) antagonist, (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol. The primary activity of this compound is the potent suppression of the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and a pathway frequently dysregulated in various cancers.[1][2] Validating the mechanism of action through a series of distinct and complementary experimental approaches is crucial for the pre-clinical development of this potential therapeutic agent.
Primary Activity: Inhibition of Hedgehog Signaling
This compound has been identified as a potent antagonist of Smoothened (SMO), a key signal transducer in the Hedgehog pathway.[1] In its active state, SMO initiates a downstream signaling cascade that leads to the activation of the GLI family of transcription factors, which in turn regulate the expression of target genes responsible for cell proliferation and survival.[2][3] By antagonizing SMO, this compound effectively inhibits this signaling cascade. A primary high-throughput screening assay, based on the translocation of β-Arrestin2 (βarr2) to SMO, demonstrated the potent inhibitory activity of this compound.[1][4]
Orthogonal Assays for Confirmation of Activity
To rigorously validate the on-target activity and functional consequences of SMO antagonism by this compound, a panel of orthogonal assays is recommended. These assays provide independent lines of evidence, strengthening the confidence in the compound's mechanism of action.
GLI-Luciferase Reporter Assay
This assay directly measures the transcriptional activity of the Hedgehog pathway.[2]
Principle: Cells are engineered to express a luciferase reporter gene under the control of a promoter containing binding sites for the GLI transcription factors. Inhibition of the Hedgehog pathway by an active compound results in a quantifiable decrease in luciferase expression and, consequently, luminescence.
Experimental Protocol:
-
Cell Culture: NIH/3T3 cells stably expressing a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase (for normalization) are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2]
-
Cell Plating: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Serial dilutions of this compound are prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Pathway Activation: The Hedgehog pathway is activated using a SMO agonist, such as Purmorphamine or a Sonic Hedgehog (Shh) ligand.[5]
-
Incubation: Cells are incubated with the compound and agonist for a defined period (e.g., 24-48 hours).
-
Lysis and Luminescence Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The normalized data is then used to determine the IC50 value of the compound.[2]
Data Presentation:
| Compound | Target | Assay | IC50 (nM) |
| This compound | SMO | GLI-Luciferase | Expected in low nM range |
| Vismodegib (Control) | SMO | GLI-Luciferase | ~3 nM |
| GANT61 (Control) | GLI1/2 | GLI-Luciferase | ~5 µM |
Target Gene Expression Analysis (qPCR)
This assay confirms the downstream effects of SMO inhibition on the expression of Hh target genes.
Principle: Inhibition of the Hedgehog pathway leads to a decrease in the transcription of its target genes, such as Gli1 and Ptch1. Quantitative real-time PCR (qPCR) is used to measure the mRNA levels of these genes.[5]
Experimental Protocol:
-
Cell Culture and Treatment: A suitable cell line with an active Hedgehog pathway (e.g., Shh-LIGHT2 cells or a medulloblastoma cell line like Daoy) is treated with this compound at various concentrations.[3][5]
-
RNA Extraction: Total RNA is extracted from the treated cells.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for qPCR with primers specific for Gli1, Ptch1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
Data Presentation:
| Compound | Target Gene | Fold Change vs. Control |
| This compound | Gli1 | Dose-dependent decrease |
| This compound | Ptch1 | Dose-dependent decrease |
| Vismodegib (Control) | Gli1 | Significant decrease |
| Vismodegib (Control) | Ptch1 | Significant decrease |
BODIPY-Cyclopamine Competition Binding Assay
This assay provides direct evidence of the compound binding to the Smoothened receptor.[4]
Principle: Cyclopamine is a known SMO antagonist that binds directly to the receptor.[6] A fluorescently labeled version, BODIPY-cyclopamine, is used to detect this binding. A test compound that also binds to SMO will compete with BODIPY-cyclopamine, resulting in a decreased fluorescent signal.
Experimental Protocol:
-
Cell Culture and Transfection: HEK293 cells are transfected with a plasmid expressing human SMO.
-
Membrane Preparation: Cell membranes expressing SMO are prepared.
-
Competition Binding: The membranes are incubated with a fixed concentration of BODIPY-cyclopamine and varying concentrations of this compound.
-
Fluorescence Measurement: The amount of bound BODIPY-cyclopamine is measured using a fluorescence plate reader.
-
Data Analysis: The data is plotted to determine the IC50 value for the displacement of BODIPY-cyclopamine.[4]
Data Presentation:
| Compound | Binding Target | Assay | IC50 (nM) |
| This compound | SMO | BODIPY-Cyclopamine Displacement | Expected in low nM range |
| Vismodegib (Control) | SMO | BODIPY-Cyclopamine Displacement | ~20 nM |
Cell Viability Assay (MTT Assay)
This assay assesses the functional consequence of Hedgehog pathway inhibition on the proliferation and viability of cancer cells that are dependent on this pathway.[7]
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Inhibition of the Hedgehog pathway in dependent cancer cells is expected to reduce their viability.
Experimental Protocol:
-
Cell Culture: A cancer cell line with a constitutively active Hedgehog pathway (e.g., medulloblastoma or basal cell carcinoma cell lines) is cultured.[7]
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound.
-
Incubation: Cells are incubated for a period that allows for effects on proliferation (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and the IC50 is determined.
Data Presentation:
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound | Hh-dependent cancer cells | MTT | Expected to show potency |
| Vismodegib (Control) | Hh-dependent cancer cells | MTT | Varies by cell line |
Visualizing the Experimental Landscape
To further clarify the relationships between the Hedgehog signaling pathway and the described assays, the following diagrams are provided.
References
- 1. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a potent antagonist of smoothened in hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the Hedgehog Pathway Inhibitor Pipinib that Targets PI4KIIIß - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Smoothened Antagonists Reverse Taxane Resistance in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol: A Comparative Analysis of Pyrazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and a vast array of investigational compounds.[1][2][3] Its metabolic stability and versatile nature make it a privileged structure in the design of novel therapeutics.[1] This guide provides a comparative analysis of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol against other functionally and structurally related pyrazole derivatives, offering insights into their potential applications as kinase inhibitors and anti-inflammatory agents. The information presented herein is supported by experimental data from peer-reviewed literature.
Comparative Data of Pyrazole Derivatives
The following tables summarize the biological activities of various pyrazole derivatives, providing a benchmark for the potential efficacy of "this compound" and its analogs.
Table 1: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Structure | Target Kinase | IC₅₀ (µM) | Reference |
| 1 | Fused Pyrazole Derivative | EGFR | 0.06 | [1] |
| 2 | Fused Pyrazole Derivative | VEGFR-2 | 0.22 | [1] |
| 3 | Dihydropyrano[2,3-c]pyrazole Derivative | EGFR | 0.09 | [2] |
| 4 | Dihydropyrano[2,3-c]pyrazole Derivative | VEGFR-2 | 0.23 | [2] |
| 5 | 1,3,4-Triarylpyrazole Derivative | AKT1 | >100 | |
| 6 | 1,3,4-Triarylpyrazole Derivative | BRAF V600E | 85.6 | |
| 7 | N-(1H-pyrazol-3-yl)pyrimidin-4-amine | CDK16 | 0.16 |
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound ID | Structure | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 8 | Pyrazole-Carboxamide | COX-2 | 0.019 | >526 | |
| 9 | Pyrazole-Carboxamide | COX-2 | 0.039 | >256 | |
| 10 | Pyrazole-Thiazole Hybrid | COX-2 | 0.03 | - | |
| 11 | Pyrazole-Thiazole Hybrid | 5-LOX | 0.12 | - | |
| 12 | Pyrazole-Pyridazine Hybrid | COX-2 | 1.15 | - | [4] |
| 13 | Pyrazole-Pyridazine Hybrid | COX-2 | 1.50 | - | [4] |
Table 3: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines
| Compound ID | Structure | Cell Line | GI₅₀ (µM) | Reference |
| 14 | Fused Pyrazole Derivative | HepG2 | 0.31-0.71 | [1] |
| 15 | 3,4-Diaryl Pyrazole | Various | 0.00006-0.00025 | [2] |
| 16 | Pyrazole-Chalcone Derivative | HNO-97 | 10 | [5] |
| 17 | Pyrazole-Chalcone Derivative | HNO-97 | 10.56 | [5] |
| 18 | Pyrazolo[1,5-a]pyrimidine | A549, HCT-116, MCF-7, HT-29 | 1.764-4.496 | |
| 19 | Pyrazolone Derivative | RKO | 9.9 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of pyrazole derivatives, based on established methods in the literature.
Synthesis of Pyrazole Derivatives
A common and versatile method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.
General Protocol for Knorr Pyrazole Synthesis:
-
Reaction Setup: A mixture of the substituted hydrazine (1.0 eq) and the β-dicarbonyl compound (1.0 eq) is prepared in a suitable solvent, such as ethanol or acetic acid.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the desired pyrazole derivative.
In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
The inhibitory activity of pyrazole derivatives against receptor tyrosine kinases such as EGFR and VEGFR-2 is a key determinant of their potential as anticancer agents. A common method to assess this is a luminescence-based kinase assay.
Protocol for a Luminescence-Based Kinase Assay:
-
Reagent Preparation: Prepare solutions of the kinase (e.g., recombinant human EGFR or VEGFR-2), a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test pyrazole compounds in the assay buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, the test compound dilutions, and the substrate. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Signal Detection: After incubation, add a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is directly proportional to the kinase activity. The luminescent signal is measured using a plate reader.
-
Data Analysis: The IC₅₀ values, representing the concentration of the inhibitor required to reduce kinase activity by 50%, are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro COX-2 Inhibition Assay
The anti-inflammatory potential of pyrazole derivatives is often evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.
Protocol for COX-2 Inhibition Assay:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-2 enzyme and its substrate, arachidonic acid, in a suitable buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the pyrazole test compounds.
-
Enzyme Inhibition: Pre-incubate the COX-2 enzyme with the test compounds for a short period before adding arachidonic acid to initiate the reaction.
-
Reaction Termination and Product Quantification: After a defined incubation time, stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
IC₅₀ Determination: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Visualizing Molecular Pathways and Experimental Processes
To better understand the mechanisms of action and experimental designs, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: EGFR and VEGFR-2 signaling pathways, potential targets for pyrazole inhibitors.
Caption: A typical workflow for the synthesis and evaluation of novel pyrazole derivatives.
References
- 1. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Novel Pyrazole-Based Compounds in Oncology: A Comparative Guide to In Vivo Efficacy
The landscape of cancer therapeutics is continually evolving, with a significant focus on the development of targeted therapies that offer improved efficacy and reduced toxicity compared to conventional chemotherapy. Among the heterocyclic compounds that have garnered substantial interest, pyrazole derivatives have emerged as a versatile scaffold for the design of potent inhibitors of various oncogenic pathways.[1] This guide provides a comparative analysis of the in vivo efficacy of recently developed pyrazole-based compounds, presenting key experimental data, detailed protocols, and visual representations of their mechanisms of action to aid researchers and drug development professionals in this dynamic field.
Comparative Efficacy of Novel Pyrazole-Based Compounds
This section presents a quantitative comparison of the in vivo efficacy of two novel pyrazole-based compounds from recent studies: Compound 3i, a VEGFR-2 inhibitor for prostate cancer, and GDC-0575, a CHK1 inhibitor evaluated in colitis-associated cancer.
Table 1: In Vivo Efficacy of Compound 3i in a Prostate Cancer Xenograft Model
| Treatment Group | Mean Tumor Weight (mg) | Percent Tumor Growth Inhibition (%) |
| Untreated Control | 234.6 | - |
| Compound 3i | 83.2 | 49.8 |
Data extracted from a study on novel pyrazole-based VEGFR-2 inhibitors.[2][3]
Table 2: In Vivo Efficacy of GDC-0575 in a Colitis-Associated Cancer (CAC) Mouse Model
| Treatment Group | Number of Tumors | Tumor Size (mm) |
| DMSO (Control) | 8.2 ± 1.5 | 3.1 ± 0.6 |
| GDC-0575 | 2.1 ± 0.8 | 1.2 ± 0.4 |
Data from a study evaluating the effect of GDC-0575 on the development of colitis and colitis-associated cancer.[4][5]
Table 3: Effect of GDC-0575 on Inflammatory Cytokine Levels in Colonic Tissues of CAC Mice
| Cytokine | DMSO (Control) (pg/mg protein) | GDC-0575 (pg/mg protein) |
| TNF-α | ~450 | ~150 |
| IL-6 | ~350 | ~100 |
| IL-1β | ~250 | ~80 |
| IL-10 | ~120 | ~300 |
Approximate values are derived from graphical data presented in the source publication.[4][6]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of in vivo efficacy studies.
1. In Vivo Efficacy of Compound 3i in a Prostate Cancer Xenograft Model
-
Animal Model: Male Swiss albino mice.
-
Cell Line: PC-3 human prostate cancer cells.
-
Procedure: PC-3 cells were implanted subcutaneously into the mice. Once tumors were palpable, the mice were randomly assigned to two groups: an untreated control group and a group treated with compound 3i.
-
Dosing Regimen: The specific dosage and administration schedule for compound 3i were not detailed in the provided search results.
-
Endpoint Measurement: After a predetermined period, the mice were euthanized, and the tumors were excised and weighed. The percentage of tumor growth inhibition was calculated by comparing the mean tumor weight of the treated group to that of the untreated control group.[2][3]
2. In Vivo Efficacy of GDC-0575 in a Colitis-Associated Cancer (CAC) Mouse Model
-
Animal Model: C57BL/6 mice.
-
Induction of CAC: Mice were administered a single intraperitoneal injection of azoxymethane (AOM), followed by three cycles of dextran sodium sulfate (DSS) in their drinking water.
-
Treatment Groups: Mice were divided into a control group receiving DMSO and a treatment group receiving GDC-0575.
-
Dosing Regimen: The specific dosage and administration schedule for GDC-0575 were not detailed in the provided search results.
-
Endpoint Measurements: At the end of the study, the colons were removed, and the number and size of the tumors were measured. Colonic tissues were also collected for the analysis of inflammatory cytokine levels using ELISA.[4][5][6]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can facilitate a deeper understanding of the therapeutic action and study design.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
Comparing the selectivity profile of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol across a kinase panel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profiles of representative pyrazole-containing kinase inhibitors. Due to the absence of publicly available kinase screening data for "(4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol", this document utilizes Danusertib (PHA-739358), a well-characterized pyrazole-containing compound, as a primary example to illustrate a typical kinase selectivity profile. Tozasertib (VX-680), another potent kinase inhibitor with a pyrazole core, is included for comparative purposes. The aim is to offer a clear, data-driven comparison of their performance against a panel of kinases, supported by detailed experimental methodologies.
Kinase Inhibition Profile: A Quantitative Comparison
The primary targets for both Danusertib and Tozasertib include the Aurora kinases, which are crucial regulators of cell division. However, their potency and selectivity against a broader range of kinases exhibit notable differences. The following table summarizes the half-maximal inhibitory concentration (IC50) values for these compounds against a selection of kinases, providing a quantitative measure of their inhibitory activity.
| Kinase Target | Danusertib (PHA-739358) IC50 (nM) | Tozasertib (VX-680) K_i_app (nM) |
| Aurora A | 13[1][2][3] | 0.6[4] |
| Aurora B | 79[1][2][3] | - |
| Aurora C | 61[1][2][3] | - |
| Abl | 25[1] | - |
| RET | 31[1] | - |
| TrkA | 31[1] | - |
| FGFR1 | 47[1] | - |
| Flt3 | - | 30[5] |
| BCR-ABL | - | 30[5] |
Note: The data presented is compiled from various sources. K_i_app (apparent inhibition constant) is reported for Tozasertib, which is comparable to IC50 under the specified assay conditions.
Experimental Protocols
A comprehensive understanding of a compound's selectivity profile is achieved through robust and standardized experimental protocols. Below is a representative methodology for determining the kinase inhibition profile of a test compound.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
Test compound (e.g., Danusertib) dissolved in DMSO
-
ATP solution
-
Kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Kinase Reaction Setup:
-
Add kinase reaction buffer to the wells of a 384-well plate.
-
Add the test compound dilutions to the appropriate wells.
-
Add the specific kinase and its corresponding peptide substrate to each well.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the K_m_ for each kinase to allow for direct comparison of IC50 values).[1]
-
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a no-kinase control (100% inhibition). IC50 values are then determined by fitting the data to a dose-response curve.
Visualizing Experimental and Biological Contexts
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates the key steps involved in determining the kinase selectivity profile of a test compound.
References
A Researcher's Guide to Validating Small Molecule-Protein Binding: A Comparative Analysis of Biophysical Methods
In the realm of drug discovery and chemical biology, the precise validation and characterization of interactions between small molecules and their protein targets are paramount. This guide provides a comprehensive comparison of four widely used biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Shift Assay (TSA). This objective analysis, supported by experimental data and detailed protocols, is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific research needs.
At a Glance: Comparison of Key Biophysical Methods
The selection of an appropriate biophysical method hinges on various factors, including the nature of the protein and ligand, the desired information (kinetics, thermodynamics, or simple binding confirmation), and available resources. The table below summarizes the key quantitative parameters and characteristics of each technique.
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Nuclear Magnetic Resonance (NMR) | Thermal Shift Assay (TSA) / DSF |
| Primary Measurement | Change in refractive index upon binding | Heat change upon binding | Changes in nuclear spin states upon binding | Change in protein melting temperature (Tm) upon ligand binding |
| Key Quantitative Outputs | Association rate (ka), Dissociation rate (kd), Affinity (KD) | Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Affinity (KD), Structural information (binding site) | Change in melting temperature (ΔTm) |
| Affinity Range | pM to mM | nM to mM | µM to mM | Broad range, primarily qualitative ranking |
| Throughput | Medium to High | Low to Medium | Low | High |
| Protein Consumption | Low to Medium | High | High | Low |
| Labeling Requirement | Label-free (one binding partner is immobilized) | Label-free | Label-free (isotopic labeling often required for protein-observed experiments) | Often requires a fluorescent dye |
| Provides Kinetic Data? | Yes | No | Can provide kinetic information | No |
| Provides Thermodynamic Data? | Yes (from van't Hoff analysis) | Yes (direct measurement) | Can provide thermodynamic information | Indirectly related to binding thermodynamics |
Quantitative Data Comparison: Carbonic Anhydrase II Inhibitors
To provide a direct comparison of the quantitative data obtained from different techniques, the following table presents the dissociation constants (KD) for a series of sulfonamide inhibitors binding to carbonic anhydrase II (CAII), as determined by SPR, ITC, and TSA.[1][2]
| Compound | SPR (KD, nM) | ITC (KD, nM) | TSA (KD, nM) |
| 1 | 6 ± 4 | 7 ± 1 | 20 ± 5 |
| 2 | 15 ± 2 | 18 ± 2 | 45 ± 10 |
| 3 | 299 ± 25 | 310 ± 30 | 750 ± 100 |
Note: The data presented are representative values from cited literature and serve for comparative purposes. Absolute values may vary depending on experimental conditions.
As the data indicates, SPR and ITC provide highly concordant KD values, demonstrating their utility for accurate affinity determination.[1] While the absolute KD values from TSA may differ, the technique effectively ranks the compounds in the same order of potency, highlighting its strength as a screening tool.[1]
Experimental Workflows and Method Selection
The choice of a biophysical assay is a critical decision in the experimental workflow. The following diagrams illustrate the typical experimental process for each technique and a logical framework for selecting the most suitable method.
References
Unraveling the Action of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol: A Comparative Analysis within the Landscape of Anti-Inflammatory Agents
While direct experimental data on the specific mechanism of action for (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol is not extensively documented in publicly available literature, its structural classification as a pyrazole derivative provides a strong basis for a hypothesized mechanism. The pyrazole nucleus is a core scaffold in numerous well-characterized therapeutic agents, many of which exhibit significant anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. This guide, therefore, explores the potential mechanism of this compound in the context of established COX inhibitors, providing a comparative analysis based on this well-understood pathway.
The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and is a key structural feature in many pharmaceuticals.[1][2][3] Pyrazole derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and analgesic effects.[1][4][5] Several commercially successful drugs, such as the anti-inflammatory drug celecoxib and the analgesic metamizole, are built upon a pyrazole framework.[3] The anti-inflammatory effects of many of these compounds are attributed to their ability to inhibit the activity of COX enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.
This comparative guide will, therefore, proceed under the hypothesis that this compound functions as a COX inhibitor. We will compare its potential activity profile to that of well-established non-steroidal anti-inflammatory drugs (NSAIDs), including both a non-selective COX inhibitor, Ibuprofen, and a selective COX-2 inhibitor, Celecoxib.
Comparative Analysis of COX Inhibitory Activity
To quantitatively assess the potential efficacy of this compound, we will compare the half-maximal inhibitory concentrations (IC50) of our comparator compounds against the two main isoforms of the COX enzyme, COX-1 and COX-2. A lower IC50 value indicates greater inhibitory potency. The ratio of IC50 (COX-1/COX-2) is used to determine the selectivity of the compound for the COX-2 enzyme. A higher ratio signifies greater COX-2 selectivity, which is often associated with a reduced risk of gastrointestinal side effects.
| Compound | Chemical Class | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | Pyrazole Derivative | Hypothetical | Hypothetical | Hypothetical |
| Ibuprofen | Propionic Acid Derivative | 13 | 370 | 0.035 |
| Celecoxib | Pyrazole Derivative | 15 | 0.04 | 375 |
Note: Data for Ibuprofen and Celecoxib are representative values from published literature and may vary depending on the specific assay conditions.
Signaling Pathway of COX Inhibition
The primary mechanism of action for NSAIDs involves the inhibition of the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: The Cyclooxygenase (COX) Signaling Pathway and Points of Inhibition.
Experimental Protocols
In Vitro COX Inhibition Assay (Human Whole Blood Assay)
This assay is a common method to determine the inhibitory activity and selectivity of a compound against COX-1 and COX-2.
Objective: To measure the IC50 values of a test compound for the inhibition of COX-1 and COX-2 activity in a human whole blood matrix.
Methodology:
-
Blood Collection: Fresh human venous blood is collected from healthy, consenting donors who have not taken NSAIDs for at least 7 days. The blood is anticoagulated with heparin.
-
COX-1 Activity Measurement (Thromboxane B2 Production):
-
Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control for 1 hour at 37°C.
-
Blood is allowed to clot for 1 hour at 37°C to induce platelet aggregation and subsequent thromboxane A2 (TXA2) production via the COX-1 pathway. TXA2 is unstable and rapidly hydrolyzes to the stable metabolite thromboxane B2 (TXB2).
-
The reaction is stopped by placing the samples on ice and centrifuging to separate the serum.
-
The concentration of TXB2 in the serum is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
-
COX-2 Activity Measurement (Prostaglandin E2 Production):
-
Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control for 1 hour at 37°C.
-
Lipopolysaccharide (LPS) is added to the blood samples and incubated for 24 hours at 37°C to induce the expression of the COX-2 enzyme.
-
The production of prostaglandin E2 (PGE2) is measured in the plasma using a specific ELISA.
-
-
Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the In Vitro Human Whole Blood COX Inhibition Assay.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 5. pharmatutor.org [pharmatutor.org]
Safety Operating Guide
Safe Disposal of (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol: A Procedural Guide
For Immediate Reference: Treat (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol as a hazardous chemical waste. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach to its disposal, based on the protocols for structurally similar pyrazole derivatives and substituted benzyl alcohols. This guide provides a comprehensive framework for the safe handling and disposal of this compound, intended for researchers, scientists, and drug development professionals. Adherence to your institution's Environmental Health and Safety (EHS) department guidelines is mandatory.
Chemical Waste Profile and Hazard Assessment
Due to its molecular structure, which includes a pyrazole ring and a benzyl alcohol group, this compound should be handled as a potentially hazardous substance. The primary hazards are associated with its constituent chemical groups:
-
Pyrazole Derivatives: This class of compounds has diverse pharmacological activities. As such, they should be handled with care to avoid potential biological effects. Contamination of water sources with pyrazole and its derivatives is an environmental concern.[1][2]
-
Substituted Benzyl Alcohols: Benzyl alcohol itself is harmful if swallowed or inhaled and can cause serious eye irritation.[3][4] Derivatives should be treated with similar caution. These compounds are typically disposed of as hazardous chemical waste.[3][5]
Given these characteristics, this compound must be disposed of as hazardous chemical waste. Under no circumstances should it be discharged down the drain or discarded as regular trash. [2][6][7]
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes general guidelines for the disposal of laboratory chemical waste based on its structural components.
| Parameter | Guideline | Citations |
| Primary Disposal Route | Dispose of as hazardous waste via an approved waste disposal plant. | [3][5][8] |
| Waste Classification | Hazardous Chemical Waste. | [1][2][3] |
| Spill Containment | Absorb with inert material (e.g., sand, diatomaceous earth). | [3][5] |
| Environmental Precautions | Prevent from entering drains, surface water, and groundwater. | [3][5][6][7] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents. | [9] |
Standard Disposal Protocol
A systematic approach is essential for the safe disposal of this compound. The following step-by-step procedure should be followed.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE:
-
Standard laboratory coat
-
Nitrile gloves
-
Chemical safety goggles or face shield[9]
Waste Segregation and Collection
Proper segregation of waste at the source is the most critical step to prevent accidental chemical reactions and ensure compliant disposal.[6]
-
Solid Waste:
-
Liquid Waste:
-
Empty Containers:
Container Labeling
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"[2]
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate concentrations.[2]
-
The date accumulation started.[2]
-
The name of the principal investigator and the laboratory location.[2]
Waste Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[1][2]
-
This area should be well-ventilated, cool, and dry, and away from incompatible materials.[5][6]
-
Ensure the container is kept closed except when adding waste.[2]
Professional Disposal
-
The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[1][6]
-
Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[1][6]
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Rationale for treating the compound as hazardous waste.
References
Personal protective equipment for handling (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (4-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanol. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles or a face shield used in conjunction with safety glasses[1][2][3] | Chemical-resistant gloves (e.g., Nitrile, Neoprene)[1] | Laboratory coat | Not generally required if handled in a well-ventilated area or chemical fume hood |
| Conducting reactions | Chemical safety goggles and a face shield[2][4] | Chemical-resistant gloves (e.g., Nitrile, Neoprene)[1] | Chemical-resistant laboratory coat or apron | Use in a certified chemical fume hood is strongly recommended[5] |
| Handling spills | Chemical safety goggles and a face shield[2][4] | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required depending on the spill size and ventilation[5] |
| Waste disposal | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile, Neoprene)[1] | Laboratory coat | Not generally required if handling sealed waste containers in a well-ventilated area |
Operational and Disposal Plans
Proper handling and disposal procedures are essential to maintain a safe laboratory environment and comply with regulations.
Operational Plan:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Review the experimental protocol and have a clear understanding of the quantities of the chemical to be used. Ensure that a safety shower and eyewash station are accessible.[5]
-
Handling: All handling of solid this compound and its solutions should be performed in a well-ventilated laboratory or, preferably, inside a chemical fume hood to minimize inhalation exposure.[5] Avoid direct contact with skin and eyes.[4] Do not eat, drink, or smoke in the handling area.[6]
-
Storage: Store the chemical in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Disposal Plan:
The primary method for the disposal of this compound and its waste is through a licensed chemical waste disposal service.[7]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused or expired solid chemical in a clearly labeled, sealed container designated for solid chemical waste. This includes contaminated items like weighing paper and pipette tips.[7] |
| Liquid Waste | Solutions containing the chemical should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[7] |
| Contaminated Labware | Disposable labware that has come into contact with the chemical should be placed in the solid chemical waste container. Reusable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as liquid chemical waste. |
Important Disposal Precaution: Never dispose of this compound down the drain, as it may be hazardous to aquatic life.[7]
Visual Guides
The following diagrams illustrate the recommended workflow for handling this chemical and the relationship between its potential hazards and the necessary protective measures.
Caption: Experimental workflow for handling this compound.
Caption: Relationship between chemical hazards and personal protective equipment.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
